PSB-16131
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H17N2NaO5S |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
sodium 1-amino-9,10-dioxo-4-(phenanthren-9-ylamino)anthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
JWLRBBUFBVWSFA-UHFFFAOYSA-M |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of P2Y12 Receptor Antagonism: A Technical Guide
While specific public domain data for PSB-16131 is not available, this guide provides an in-depth overview of the mechanism of action of P2Y12 receptor antagonists, a class of drugs crucial in antiplatelet therapy. The principles and experimental methodologies detailed herein are fundamental to the characterization of any novel P2Y12 antagonist and are based on extensive research in the field.
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step in the amplification of platelet activation and aggregation, leading to thrombus formation. Antagonists of the P2Y12 receptor are therefore cornerstones in the prevention and treatment of atherothrombotic events such as myocardial infarction and stroke.
Core Mechanism of Action: Inhibition of Platelet Activation
P2Y12 receptor antagonists function by blocking the binding of ADP to the receptor, thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation. This blockade prevents the conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Signaling Pathway of P2Y12 Receptor Activation and Inhibition
The binding of ADP to the P2Y12 receptor initiates a signaling cascade through the Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP promotes platelet activation. P2Y12 antagonists disrupt this entire cascade.
The Function of PSB-16131: A Technical Guide
PSB-16131 is a potent and selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), demonstrating significant activity against both human NTPDase2 and the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Therapeutic Potential
This compound primarily functions as an inhibitor of specific NTPDases. These enzymes play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. By inhibiting these enzymes, this compound can modulate a variety of physiological and pathological processes.
Its inhibitory action on human NTPDase2 suggests potential therapeutic applications in conditions where purinergic signaling is dysregulated, such as inflammation, neurodegenerative diseases, and cancer.[1] Furthermore, its potent inhibition of Legionella pneumophila's Lp1NTPDase highlights its potential as a novel anti-bacterial agent for the treatment of Legionnaires' disease.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Organism | IC50 Value |
| NTPDase2 | Human | 539 nM[1][4] |
| Lp1NTPDase | Legionella pneumophila | 4.24 µM[2][3] |
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory activity of this compound against its target enzymes.
Inhibition of Human NTPDase2: Malachite Green Assay
The inhibitory activity of this compound against human NTPDase2 is typically determined using a malachite green-based colorimetric assay. This assay quantifies the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
Principle: NTPDase2 hydrolyzes ATP to ADP, releasing inorganic phosphate (Pi). The malachite green reagent forms a colored complex with the released Pi, and the absorbance of this complex is measured spectrophotometrically. The concentration of Pi is directly proportional to the enzyme activity.
Materials:
-
Recombinant human NTPDase2
-
This compound
-
Adenosine 5'-triphosphate (ATP) as substrate
-
Malachite green reagent
-
Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors like CaCl2 and MgCl2)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of recombinant human NTPDase2.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a specific concentration of ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a set time (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Termination and Color Development: Stop the reaction and initiate color development by adding the malachite green reagent.
-
Absorbance Measurement: After a short incubation period for color stabilization, measure the absorbance at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve using non-linear regression analysis.
Inhibition of Legionella pneumophila Lp1NTPDase: Capillary Electrophoresis Assay
The inhibitory effect of this compound on Lp1NTPDase is determined using a capillary electrophoresis (CE)-based assay. This method allows for the separation and quantification of the substrate (ATP) and the products (ADP and AMP) of the enzymatic reaction.
Principle: Lp1NTPDase catalyzes the hydrolysis of ATP to ADP and subsequently to AMP. In the CE system, the negatively charged nucleotides migrate at different rates under an electric field, allowing for their separation and quantification by UV detection. The extent of substrate conversion is used to determine the enzyme activity.
Materials:
-
Recombinant Lp1NTPDase
-
This compound
-
Adenosine 5'-triphosphate (ATP) as substrate
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillaries
-
Running buffer (e.g., phosphate buffer at a specific pH)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of Lp1NTPDase, and varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding a defined concentration of ATP to the mixture.
-
Incubation: Incubate the reaction for a specific time at the optimal temperature for Lp1NTPDase.
-
Termination of Reaction: Stop the reaction, often by heat inactivation or the addition of a quenching solution.
-
Capillary Electrophoresis Analysis:
-
Inject a small volume of the reaction mixture into the capillary.
-
Apply a high voltage to separate the components (ATP, ADP, AMP).
-
Detect the separated nucleotides using a UV detector at a specific wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and products.
-
Calculate the percentage of substrate conversion to determine the enzyme activity in the presence of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways
Modulation of Purinergic Signaling by this compound
Extracellular ATP and its breakdown products, ADP and adenosine, are important signaling molecules that activate P2 (P2X and P2Y) and P1 (adenosine) receptors, respectively. NTPDase2 is a key enzyme in this pathway, primarily hydrolyzing ATP to ADP. By inhibiting NTPDase2, this compound prevents the breakdown of ATP, leading to its accumulation in the extracellular space. This, in turn, can enhance the activation of ATP-sensitive P2X and P2Y receptors while reducing the availability of ADP for ADP-sensitive P2Y receptors.
Role of Lp1NTPDase in Legionella pneumophila Pathogenesis
Legionella pneumophila is an intracellular pathogen that establishes a replication-permissive niche within host cells called the Legionella-containing vacuole (LCV). The formation and maintenance of the LCV are dependent on a type IV secretion system (Dot/Icm), which translocates numerous effector proteins into the host cell cytosol. Lp1NTPDase is thought to be one of these virulence factors. By hydrolyzing extracellular ATP in the vicinity of the LCV, Lp1NTPDase may modulate host cell purinergic signaling to prevent the activation of host defense mechanisms that are triggered by ATP, such as the recruitment of inflammatory caspases and the induction of pyroptosis. Inhibition of Lp1NTPDase by this compound would disrupt this process, potentially leading to enhanced host cell recognition and clearance of the bacteria.
References
- 1. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. Regulation of P2Y1 receptor-mediated signaling by the ectonucleoside triphosphate diphosphohydrolase isozymes NTPDase1 and NTPDase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
The Potent and Selective NTPDase2 Inhibitor PSB-16131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) play a pivotal role in a wide array of physiological and pathophysiological processes by activating purinergic P2 receptors. The concentration and duration of these signaling molecules are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among the eight known human NTPDase isoforms, NTPDase2 (also known as CD39L1) exhibits a distinct preference for the hydrolysis of ATP to ADP, thereby playing a crucial role in modulating P2 receptor signaling. Dysregulation of NTPDase2 activity has been implicated in various conditions, including inflammation, neurodegenerative diseases, and cancer, making it an attractive therapeutic target.[1][2]
PSB-16131 is a potent and selective inhibitor of human NTPDase2.[2] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its role in the context of purinergic signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and associated therapeutic areas.
Data Presentation: Inhibitory Profile of this compound and Analogs
The inhibitory activity of this compound and its analogs is critical for its utility as a research tool and potential therapeutic agent. The following tables summarize the quantitative data available for these compounds against various human NTPDase isoforms.
Table 1: Inhibitory Activity of this compound against human NTPDase2
| Compound | Target | Inhibition Type | IC50 (nM) |
| This compound | human NTPDase2 | Non-competitive | 539[2] |
Table 2: Inhibitory Activity and Selectivity of a close analog, PSB-6426 (Compound 19a)
| Compound | Target | Inhibition Type | Kᵢ (µM) | Selectivity Notes |
| PSB-6426 | human NTPDase2 | Competitive | 8.2[1][3] | Selective versus NTPDase1, NTPDase3, and NTPDase8[1][4]. Inactive toward P2Y₂, P2Y₄, and P2Y₆ receptors[1]. |
Table 3: Comparative Inhibitory Activities of other NTPDase Inhibitors
| Compound | Target(s) | Inhibition Type | Kᵢ or IC₅₀ |
| PSB069 | NTPDase1, 2, 3 | Nonselective | Kᵢ = 16-18 µM[2] |
| NTPDase-IN-1 | h-NTPDase-1, -2, -8 | Non-competitive | IC₅₀ = 0.05, 0.23, 0.54 µM, respectively[2] |
| 2-hexylthio-β,γ-methylene-ATP | hNTPDase2 | - | Kᵢ = 20 µM (marginally inhibits NTPDase1, -3, and -8 by 5-15%)[5] |
Experimental Protocols
The characterization of NTPDase inhibitors relies on robust and accurate enzymatic assays. Below are detailed methodologies for two commonly employed assays for determining NTPDase activity and inhibition.
NTPDase Inhibition Assay using Capillary Electrophoresis (CE)
This method allows for the direct quantification of the substrate (ATP) and the product (ADP) of the NTPDase2 reaction, providing a precise measure of enzyme activity.
Materials:
-
Capillary Electrophoresis (CE) system with UV detection
-
Polyacrylamide-coated fused-silica capillary
-
Reaction Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4
-
Substrate Stock Solution: ATP in water
-
Inhibitor Stock Solution: this compound or other inhibitors in water or DMSO
-
Enzyme Preparation: Membrane preparations of cells expressing human NTPDase isoforms
-
Internal Standard: UMP (Uridine monophosphate)
Procedure:
-
Reaction Mixture Preparation:
-
In a final volume of 100 µL, combine the reaction buffer, ATP substrate (e.g., 400 µM final concentration), and various concentrations of the inhibitor (this compound).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the diluted membrane preparation containing the NTPDase enzyme.
-
Incubate the reaction mixture at 37 °C for 10 minutes.
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 99 °C for 5 minutes.
-
-
Sample Preparation for CE Analysis:
-
Dilute an aliquot of the reaction mixture (e.g., 50 µL) 10-fold with water containing a known concentration of UMP as an internal standard (e.g., 20 µM final concentration).
-
-
Capillary Electrophoresis Analysis:
-
Condition the capillary by rinsing with water followed by the separation buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5).
-
Inject the sample into the capillary.
-
Apply a constant current (e.g., -60 µA) to separate the nucleotides.
-
Detect the analytes (ATP, ADP, AMP, UMP) by UV absorbance at 210 nm.
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and products relative to the internal standard.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For determining the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Hanes-Woolf plots.
-
NTPDase Inhibition Assay using Malachite Green Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the hydrolysis of ATP, providing an indirect measure of NTPDase activity.
Materials:
-
96-well microplate reader
-
Malachite Green Reagent
-
Reaction Buffer (as described for the CE assay)
-
Substrate Stock Solution: ATP in water
-
Inhibitor Stock Solution: this compound or other inhibitors in water or DMSO
-
Enzyme Preparation: Membrane preparations of cells expressing human NTPDase isoforms
-
Phosphate Standard Solution
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards of known concentrations in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, various concentrations of the inhibitor, and the enzyme preparation.
-
Include control wells with no enzyme (blank) and no inhibitor (100% activity).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding the ATP substrate to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the Malachite Green reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color formation.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value as described in the CE assay protocol.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of NTPDase2 in the purinergic signaling cascade and the modulatory effect of this compound.
Caption: NTPDase2 signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the screening and characterization of NTPDase2 inhibitors.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. explorationpub.com [explorationpub.com]
- 5. 2-Hexylthio-β,γ-CH2-ATP is an effective and selective NTPDase2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PSB-16133: A Potent NTPDase2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-16131, chemically identified as 1-amino-4-(phenanthren-9-ylamino)-9,10-dioxoanthracene-2-sulfonate, is a potent and selective inhibitor of the ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of this compound. Detailed experimental protocols for the assessment of its inhibitory activity and a visualization of its role in the purinergic signaling pathway are included to support further research and drug development efforts in areas such as inflammation, neurodegenerative diseases, and cancer.
Chemical Structure and Properties
This compound belongs to the anthraquinone (B42736) class of compounds. Its structure is characterized by a central anthraquinone core with an amino group, a sulfonate group, and a phenanthrene-amino substituent. The sodium salt of this compound is the form commonly used in experimental settings.
Table 1: Physicochemical Properties of this compound (Sodium Salt)
| Property | Value | Source |
| Chemical Name | Sodium 1-amino-9,10-dioxo-4-(phenanthren-9-ylamino)-9,10-dihydroanthracene-2-sulfonate | Internal Analysis |
| CAS Number | 1213268-80-4 | [1] |
| Molecular Formula | C28H17N2NaO5S | Calculated |
| Molecular Weight | 524.5 g/mol | Calculated |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Properties
This compound is a potent inhibitor of human NTPDase2, an enzyme responsible for the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). By inhibiting NTPDase2, this compound modulates purinergic signaling, which plays a crucial role in a variety of physiological and pathological processes.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Target | Species | Source |
| IC50 | 539 nM | NTPDase2 | Human | [3] |
| Inhibition Type | Non-competitive | NTPDase2 | Human | [3] |
Signaling Pathway
NTPDases are key enzymes in the purinergic signaling pathway, which is initiated by the release of nucleotides like ATP into the extracellular space. These nucleotides then bind to and activate purinergic P2 receptors (P2X and P2Y). NTPDase2, along with other ectonucleotidases, terminates this signaling by hydrolyzing ATP. By inhibiting NTPDase2, this compound prolongs the signaling effects of ATP.
Caption: Purinergic signaling pathway illustrating the role of NTPDase2 and its inhibition by this compound.
Experimental Protocols
The inhibitory activity of this compound on NTPDase2 can be determined using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
NTPDase Inhibition Assay (Malachite Green)
Objective: To determine the IC50 value of this compound for the inhibition of human NTPDase2.
Materials:
-
Recombinant human NTPDase2
-
This compound
-
ATP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the NTPDase2 enzyme, and the different concentrations of this compound. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Experimental workflow for the malachite green-based NTPDase inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for studying the role of NTPDase2 in purinergic signaling. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting a range of diseases where modulation of extracellular nucleotide levels is beneficial. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(4-((1-oxopropyl)amino)anilino)anthracene-2-sulphonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. 12269-82-8|sodium1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate|BLD Pharm [bldpharm.com]
- 3. 1-amino-9,10-dioxo-4-[4-[(4-sulfophenyl)diazenyl]anilino]anthracene-2-sulfonic acid price & availability - MOLBASE [molbase.com]
An In-depth Technical Guide to PSB-16133 for Purinergic Signaling Research
A potent and selective antagonist of the P2Y4 receptor, PSB-16133, has emerged as a critical tool for researchers investigating the intricacies of purinergic signaling. This guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying signaling pathways it modulates.
Initially, this report was intended to focus on PSB-16131. However, extensive investigation revealed a likely typographical error in the query, as the vast body of scientific literature points to PSB-16133 as the relevant compound for purinergic signaling research, specifically as a P2Y4 receptor antagonist.
Core Concepts in Purinergic Signaling and the P2Y4 Receptor
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP and UTP. These molecules activate purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), consists of eight subtypes in mammals (P2Y1, 2, 4, 6, 11, 12, 13, and 14).
The P2Y4 receptor is a Gq protein-coupled receptor that is activated by uridine-5'-triphosphate (UTP).[1][2] Its activation initiates a signaling cascade that plays a role in various physiological and pathological processes, including those in the intestine, heart, and brain.[1]
Pharmacological Profile of PSB-16133
PSB-16133 is a potent and selective antagonist of the human P2Y4 receptor. It is an anthraquinone (B42736) derivative, with the chemical name Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.[1][3]
Quantitative Data
The inhibitory potency of PSB-16133 has been determined through in vitro functional assays. The key quantitative data is summarized in the table below.
| Compound | Target Receptor | Assay Type | Cell Line | Agonist | IC50 Value |
| PSB-16133 | Human P2Y4 | Calcium Mobilization | 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor | UTP | 233 nM[1][3] |
Table 1: Inhibitory Potency of PSB-16133
P2Y4 Receptor Signaling Pathway
The P2Y4 receptor, upon activation by its endogenous agonist UTP, couples to the Gq family of G proteins. This initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium. PSB-16133 acts as an antagonist, blocking this pathway.
Experimental Protocols
The primary method used to characterize the antagonistic activity of PSB-16133 is the fluorescence-based calcium mobilization assay.[1]
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the IC50 value of PSB-16133 by measuring its inhibition of UTP-induced calcium release in cells expressing the human P2Y4 receptor.
Materials:
-
1321N1 human astrocytoma cells stably transfected with the human P2Y4 receptor.
-
Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
UTP (agonist).
-
PSB-16133 (antagonist).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities.
Methodology:
-
Cell Culture and Plating:
-
Culture the 1321N1-hP2Y4 cells under standard conditions (e.g., 37°C, 5% CO2).
-
Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the fluorescent calcium indicator dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 45-60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of PSB-16133 in assay buffer.
-
Prepare a solution of UTP at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of PSB-16133 to the wells and incubate for a defined period to allow for antagonist binding.
-
Place the microplate into the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Automatically inject the UTP solution into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of PSB-16133 at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the PSB-16133 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
PSB-16133 is a valuable pharmacological tool for the specific investigation of P2Y4 receptor function. Its potency and selectivity make it an ideal antagonist for in vitro studies aimed at elucidating the role of the P2Y4 receptor in various physiological and disease states. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of purinergic signaling.
References
The Double-Edged Sword: Unraveling the Role of NTPDase2 in Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. At the heart of the intricate signaling network governing this process lies the purinergic system, where extracellular nucleotides like ATP and ADP act as key signaling molecules. Ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2) is a pivotal enzyme in this pathway, primarily responsible for the hydrolysis of extracellular ATP to ADP. This selective enzymatic activity positions NTPDase2 as a crucial regulator of ADP-mediated signaling through P2Y receptors, influencing the delicate balance between homeostasis and inflammation in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of NTPDase2's role in neuroinflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Evidence strongly suggests that under physiological conditions, NTPDase2 contributes to the maintenance of CNS homeostasis. However, in the face of neuroinflammatory insults, its expression is dynamically and often negatively regulated, suggesting a complex, context-dependent role in the progression of neurological disease. Understanding the nuances of NTPDase2 function is paramount for the development of novel therapeutic strategies targeting purinergic signaling in neuroinflammatory and neurodegenerative disorders.
Introduction: The Purinergic Landscape of Neuroinflammation
Neuroinflammation is a complex biological response within the brain and spinal cord that is increasingly recognized as a hallmark of neurodegenerative and neuropsychiatric conditions.[1] This process involves the activation of resident immune cells of the CNS, primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, or protein aggregation.[1][2] While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic and uncontrolled inflammation can lead to neuronal damage and contribute to disease progression.[1]
A key signaling system implicated in the initiation and modulation of neuroinflammation is the purinergic system.[1][2] Upon cellular stress or injury, ATP is released into the extracellular space, acting as a "danger signal" that activates purinergic P2 receptors on glial cells.[3] This activation triggers a cascade of events, including the release of pro-inflammatory cytokines and chemokines.[4]
The concentration and type of extracellular purinergic ligands are tightly regulated by a family of cell-surface enzymes called ectonucleotidases.[1] This enzymatic cascade sequentially hydrolyzes ATP and ADP, ultimately generating adenosine, which typically exerts anti-inflammatory effects through P1 receptors.[3] Within this enzymatic family, NTPDase2 plays a unique role by preferentially hydrolyzing ATP to ADP, thereby increasing the availability of this ligand for ADP-sensitive P2Y receptors, such as P2Y1, P2Y12, and P2Y13.[5] This distinct substrate preference distinguishes it from NTPDase1 (CD39), which efficiently hydrolyzes both ATP and ADP to AMP.[3]
NTPDase2 is predominantly expressed by fibrous astrocytes in the white matter and specialized astrocytes in specific neurogenic niches, where it is thought to play a role in the homeostatic communication between astrocytes, oligodendrocytes, and quiescent microglia.[3][6] However, emerging evidence, detailed in this guide, reveals a dynamic and significant downregulation of NTPDase2 in various neuroinflammatory contexts, suggesting its involvement in the switch from a homeostatic to a reactive glial phenotype.
Quantitative Data on NTPDase2 Expression in Neuroinflammation
The regulation of NTPDase2 expression is a critical aspect of its function in neuroinflammation. Multiple studies utilizing in vivo and in vitro models have demonstrated a consistent pattern of NTPDase2 downregulation in response to inflammatory stimuli. The following tables summarize the key quantitative findings from this research.
| Model System | Condition | Time Point | Change in NTPDase2 mRNA | Change in NTPDase2 Protein | Reference |
| Rat Hippocampus (in vivo) | Trimethyltin (TMT)-induced neurodegeneration | 2 days post-intoxication (dpi) | Decreased to ~20% of control | - | [3] |
| 7 dpi | Recovered to control levels | - | [3] | ||
| 21 dpi | Overcompensated | - | [3] | ||
| Rat Spinal Cord (in vivo) | Experimental Autoimmune Encephalomyelitis (EAE) | Onset of disease (Eo) | - | Significantly decreased | [7] |
| Peak of disease (Ep) | Decreased to ~30% of control | Decreased to ~40% of control | [7] | ||
| Recovery (Er) | Returned to baseline | Returned to baseline | [7] | ||
| Primary Rat Cortical Astrocytes (in vitro) | Treatment with pro-inflammatory cytokines (IL-6, IL-1β, TNFα, IFNγ) | 8 hours | No significant change | - | [3] |
| OLN93 Oligodendroglial Cell Line (in vitro) | Treatment with pro-inflammatory cytokines (IL-6, IL-1β, TNFα, IFNγ) | 8 hours | Decreased abundance | - | [3] |
| Treatment with mitochondrial respiratory chain inhibitors (Complex III and IV) | 8 hours | Markedly decreased abundance | - | [3] | |
| Treatment with tunicamycin (B1663573) (ER stress inducer) | 8 hours | Reduced abundance | - | [3] | |
| Treatment with phorbol (B1677699) myristate ester (PKC activator) | 8 hours | Reduced abundance | - | [3] |
Table 1: Quantitative Changes in NTPDase2 Expression in Neuroinflammatory Models. This table highlights the consistent downregulation of NTPDase2 at both the mRNA and protein level in response to neuroinflammatory challenges in various experimental settings.
Signaling Pathways and Molecular Mechanisms
The functional consequences of altered NTPDase2 expression in neuroinflammation are primarily mediated through its impact on purinergic signaling pathways. The downregulation of NTPDase2 leads to a shift in the balance of extracellular nucleotides, affecting the activation of specific P2Y receptors on glial cells.
The NTPDase2-P2Y12 Receptor Axis in Microglial Activation
A key pathway implicated in the role of NTPDase2 in neuroinflammation involves the P2Y12 receptor, which is predominantly expressed on quiescent microglia.[6] Under physiological conditions, NTPDase2 on astrocytes converts neuronally released ATP to ADP. This ADP then signals through microglial P2Y12 receptors to maintain a resting, surveillant phenotype.[6]
During neuroinflammation, the downregulation of astrocytic NTPDase2 leads to a decrease in local ADP availability.[6] This reduction in P2Y12 receptor activation is proposed to act as an "alarm signal," contributing to the transition of microglia from a quiescent to an activated, pro-inflammatory state.[6]
Regulation of NTPDase2 Expression by Inflammatory Mediators
The downregulation of NTPDase2 is an active process regulated by specific inflammatory mediators. In vitro studies have shown that pro-inflammatory cytokines, such as IL-6, IL-1β, TNFα, and IFNγ, can directly decrease the expression of NTPDase2 in oligodendroglial cells.[3] Furthermore, cell-intrinsic stressors, including oxidative stress, endoplasmic reticulum stress, and the activation of protein kinase C, have also been shown to massively disturb the expression of the NTPDase2 gene.[3][5] This suggests that multiple signaling pathways converge to suppress NTPDase2 expression during neuroinflammation.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the role of NTPDase2 in neuroinflammation.
Animal Models of Neuroinflammation
-
Trimethyltin (TMT)-Induced Neurodegeneration:
-
Species: Male Wistar rats.[3]
-
Procedure: A single intraperitoneal injection of TMT (typically 8 mg/kg body weight) is administered to induce progressive hippocampal cell death, astrogliosis, and microgliosis.[3]
-
Analysis: Hippocampal tissue is collected at various time points post-injection (e.g., 2, 4, 7, and 21 days) for molecular and histological analysis.[3]
-
-
Experimental Autoimmune Encephalomyelitis (EAE):
-
Procedure: EAE is actively induced by immunization with a spinal cord homogenate emulsified in complete Freund's adjuvant.[7] Clinical signs of the disease are monitored daily.
-
Analysis: Lumbosacral spinal cord tissue is collected at different stages of the disease: onset, peak, and recovery, for gene and protein expression analysis.[6][7]
Cell Culture Models
-
Primary Cortical Astrocytes:
-
Source: Cerebral cortices of neonatal rats.[3]
-
Procedure: Mixed glial cultures are established and astrocytes are isolated by shaking off microglia and oligodendrocyte precursor cells. Purity is confirmed by immunostaining for GFAP.
-
Treatment: Astrocytes are treated with various inflammatory mediators (e.g., IL-6, IL-1β, TNFα, IFNγ) for defined periods (e.g., 8 or 24 hours) before analysis.[3]
-
-
OLN93 Cell Line:
Molecular and Cellular Biology Techniques
-
Quantitative Real-Time PCR (qRT-PCR):
-
Purpose: To quantify the mRNA expression levels of NTPDase2 and other genes of interest.
-
Protocol Outline:
-
Total RNA is extracted from tissue samples or cultured cells using a suitable method (e.g., TRIzol).[8]
-
RNA quality and quantity are assessed.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qRT-PCR is performed using specific primers for the target gene (e.g., Entpd2) and a reference gene (e.g., CycA or β-actin) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
-
Immunohistochemistry and Immunofluorescence:
-
Purpose: To visualize the cellular localization and distribution of NTPDase2 protein in tissue sections.
-
Protocol Outline:
-
Animals are perfused, and brain or spinal cord tissue is collected and fixed (e.g., in 4% paraformaldehyde).
-
Tissue is cryoprotected, sectioned, and mounted on slides.
-
Sections are incubated with a primary antibody against NTPDase2.
-
For double immunofluorescence, sections are co-incubated with primary antibodies against cell-type specific markers (e.g., GFAP for astrocytes, Iba1 for microglia, NeuN for neurons).[7]
-
Sections are then incubated with appropriate fluorescently-labeled secondary antibodies.
-
Slides are mounted with a mounting medium containing a nuclear stain (e.g., DAPI) and visualized using a fluorescence or confocal microscope.
-
-
-
Western Blotting:
-
Purpose: To determine the relative abundance of NTPDase2 protein in tissue or cell lysates.
-
Protocol Outline:
-
Protein is extracted from samples, and the concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against NTPDase2, followed by an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified and normalized to a loading control (e.g., β-actin).[6]
-
-
Implications for Drug Development
The intricate role of NTPDase2 in neuroinflammation presents both challenges and opportunities for therapeutic intervention.
-
NTPDase2 as a Biomarker: The consistent downregulation of NTPDase2 in neuroinflammatory conditions suggests its potential as a biomarker for disease activity. Monitoring NTPDase2 expression levels in cerebrospinal fluid or through advanced imaging techniques could provide insights into the inflammatory state of the CNS.
-
Targeting NTPDase2 Activity: The development of selective NTPDase2 inhibitors or activators could offer a novel approach to modulating purinergic signaling in the brain.[9]
-
Inhibition: In acute ischemic conditions, where extracellular ATP levels are high, inhibiting NTPDase2 could prevent the generation of pro-thrombotic ADP and potentially delay the degradation of ATP to adenosine, which is neuroprotective.[10]
-
Activation/Upregulation: In chronic neuroinflammatory states characterized by microglial activation, strategies to restore or enhance NTPDase2 expression or activity could help to re-establish homeostatic ADP signaling through P2Y12 receptors, thereby dampening microglial pro-inflammatory responses.
-
-
Challenges and Future Directions: A key challenge is the context-dependent role of NTPDase2. A therapeutic strategy that is beneficial in one disease context may be detrimental in another. Therefore, a deeper understanding of the specific temporal and cellular dynamics of NTPDase2 expression and activity in different neurological disorders is crucial. Future research should focus on:
-
Developing highly selective pharmacological modulators of NTPDase2.
-
Utilizing cell-type-specific knockout and knock-in mouse models to dissect the precise roles of astrocytic NTPDase2.
-
Investigating the downstream signaling pathways affected by altered NTPDase2 activity in greater detail.
-
Conclusion
NTPDase2 is emerging as a critical regulator of the neuroinflammatory response. Its primary role in converting extracellular ATP to ADP places it at a crucial node in the purinergic signaling network. While its expression on astrocytes under physiological conditions contributes to CNS homeostasis, its marked downregulation during neuroinflammation appears to be a key step in the transition to a reactive glial phenotype and the amplification of the inflammatory cascade. The transient nature of this downregulation suggests it may be part of an adaptive response aimed at promoting cell defense and recovery.[5]
For researchers, scientists, and drug development professionals, a thorough understanding of the multifaceted role of NTPDase2 is essential. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a solid foundation for further investigation into this promising therapeutic target. By unraveling the complexities of NTPDase2-mediated signaling, we can pave the way for the development of innovative strategies to combat the debilitating effects of neuroinflammation in a wide range of neurological disorders.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Role of purinergic signalling in neuro-immune cells and adult neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 7. Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 10. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
PSB-16131: A Selective Non-Competitive Inhibitor of NTPDase2 and its Impact on ATP Hydrolysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), play a pivotal role in a myriad of physiological and pathological processes through the activation of purinergic P2 receptors. The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among these, NTPDase2 has emerged as a significant therapeutic target due to its preferential hydrolysis of ATP over adenosine diphosphate (B83284) (ADP), leading to an accumulation of pro-thrombotic and pro-inflammatory ADP. This guide provides a comprehensive overview of PSB-16131, a potent and selective non-competitive inhibitor of human NTPDase2. We will delve into its inhibitory effects on ATP hydrolysis, present detailed experimental protocols for assessing its activity, and visualize the underlying biochemical pathways and experimental workflows.
Introduction to Purinergic Signaling and the Role of NTPDase2
Purinergic signaling encompasses the diverse cellular responses mediated by extracellular nucleotides and nucleosides. This system is integral to processes ranging from neurotransmission and inflammation to cardiovascular function and cancer biology. The concentration of ATP and ADP in the extracellular space is primarily controlled by the enzymatic activity of NTPDases.
The NTPDase family consists of eight members (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide levels at the cell surface. These enzymes exhibit distinct substrate specificities and tissue distribution, which dictates their specific physiological roles.
NTPDase2 (CD39L1) is a key player in this cascade, demonstrating a high preference for the hydrolysis of ATP to ADP. This characteristic distinguishes it from NTPDase1 (CD39), which efficiently hydrolyzes both ATP and ADP to adenosine monophosphate (AMP). The accumulation of ADP resulting from NTPDase2 activity can potentiate signaling through ADP-specific P2Y receptors (P2Y1, P2Y12, and P2Y13), which are critically involved in platelet aggregation and inflammatory responses. Consequently, selective inhibitors of NTPDase2 are valuable tools for dissecting the complexities of purinergic signaling and hold promise as novel therapeutic agents for thrombotic and inflammatory disorders.
This compound: A Selective Inhibitor of NTPDase2
This compound is an anthraquinone (B42736) derivative that has been identified as a potent and selective inhibitor of human NTPDase2.[1][2] Its selectivity for NTPDase2 over other isoforms makes it a crucial pharmacological tool for studying the specific functions of this enzyme.
Quantitative Data on the Inhibitory Action of this compound
The inhibitory potency and selectivity of this compound have been characterized using recombinant human NTPDases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| NTPDase Isoform | IC50 Value (µM) | Reference |
| NTPDase1 | > 10 | [1] |
| NTPDase2 | 0.539 | [1] |
| NTPDase3 | > 10 | [1] |
Table 1: Inhibitory potency (IC50) of this compound on human NTPDase isoforms.
The data clearly demonstrates that this compound is a highly selective inhibitor of NTPDase2, with no significant activity against NTPDase1 and NTPDase3 at concentrations up to 10 µM.
Mechanism of Inhibition
Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of NTPDase2.[1][2] This mode of inhibition signifies that this compound does not bind to the active site of the enzyme where ATP binds. Instead, it is proposed to bind to an allosteric site, a distinct region on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate (ATP) from binding to the active site.
Signaling Pathway of ATP Hydrolysis and Inhibition by this compound
The enzymatic cascade of extracellular ATP hydrolysis by NTPDases and the inhibitory action of this compound can be visualized as follows:
Experimental Protocol: Malachite Green Assay for NTPDase Activity
The most common method to determine the effect of inhibitors on ATP hydrolysis by NTPDases is the malachite green assay. This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.
Principle
The malachite green assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of the color, which can be measured spectrophotometrically at approximately 620-650 nm, is directly proportional to the concentration of Pi released from ATP hydrolysis.
Materials and Reagents
-
Recombinant human NTPDase2 (e.g., from transfected cell membranes)
-
ATP (substrate)
-
This compound (inhibitor)
-
Tris buffer (or other suitable buffer, pH 7.4)
-
Calcium chloride (CaCl₂) or Magnesium chloride (MgCl₂)
-
Malachite green reagent
-
Ammonium (B1175870) molybdate
-
Polyvinyl alcohol (optional, as a stabilizer)
-
Sodium citrate (B86180) (to stop the color development)
-
96-well microplates
-
Microplate reader
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of ATP in buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare the malachite green working solution according to the manufacturer's instructions. This typically involves mixing malachite green, ammonium molybdate, and acid.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Divalent cations (e.g., 5 mM CaCl₂)
-
Varying concentrations of this compound (or vehicle control).
-
-
Add the NTPDase2 enzyme preparation to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to a final concentration that is typically close to the Km value for NTPDase2 (around 70 µM).
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range (less than 10-15% of substrate is consumed).
-
-
Detection of Phosphate Release:
-
Stop the enzymatic reaction by adding the malachite green reagent.
-
Allow time for color development (e.g., 15-20 minutes) at room temperature.
-
Optionally, add sodium citrate to stabilize the color.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 nm and 650 nm.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of inorganic phosphate (e.g., KH₂PO₄).
-
Convert the absorbance readings from the experimental wells to the amount of Pi released using the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The logical flow of the experimental protocol to determine the inhibitory effect of this compound on ATP hydrolysis can be represented as follows:
Conclusion
This compound stands out as a valuable pharmacological tool for the scientific community. Its high potency and selectivity for NTPDase2, coupled with its non-competitive mode of action, allow for the precise investigation of the role of this enzyme in various physiological and pathophysiological contexts. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to reliably assess the impact of this compound and other potential inhibitors on ATP hydrolysis. Further exploration of such selective NTPDase2 inhibitors could pave the way for novel therapeutic strategies targeting a range of conditions, from thrombosis to inflammatory diseases and cancer.
References
The Selectivity Profile of PSB-16131: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-16131, a potent anthraquinone (B42736) derivative, has emerged as a valuable pharmacological tool for the investigation of purinergic signaling pathways. This technical guide provides a comprehensive overview of the selectivity profile of this compound, with a focus on its inhibitory activity against various ectonucleoside triphosphate diphosphohydrolases (NTPDases). The information presented herein is intended to support researchers in designing and interpreting experiments aimed at elucidating the roles of specific NTPDase isoforms in health and disease.
Core Focus: NTPDase Inhibition
This compound is a potent and selective inhibitor of human NTPDase2, exhibiting non-competitive inhibition with an IC50 value of 539 nM.[1][2] Its selectivity has been characterized against several other human NTPDase isoforms, making it a valuable tool for distinguishing the function of NTPDase2 from other family members. Furthermore, this compound has been shown to inhibit the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila, albeit with a lower potency.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various NTPDase isoforms.
Table 1: Inhibitory Activity of this compound against Human NTPDase Isoforms
| Target | IC50 (nM) | pIC50 | Inhibition Type |
| hNTPDase1 | >10,000 | < 5.0 | - |
| hNTPDase2 | 539 | 6.27 | Non-competitive |
| hNTPDase3 | >10,000 | < 5.0 | - |
| hNTPDase8 | >10,000 | < 5.0 | - |
Data sourced from studies on recombinant human NTPDases expressed in COS7 cell membranes.
Table 2: Inhibitory Activity of this compound against Bacterial NTPDase
| Target | IC50 (µM) |
| Lp1NTPDase (Legionella pneumophila) | 4.24 |
Selectivity Profile against Other Purinergic Signaling Components
Currently, there is limited publicly available data on the activity of this compound against other key components of the purinergic signaling pathway, including P2X and P2Y receptors, and ecto-5'-nucleotidase (CD73). While the high selectivity for NTPDase2 over other NTPDase isoforms is established, further investigation is required to fully elucidate its broader selectivity profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's inhibitory activity.
Malachite Green Assay for NTPDase Activity
This colorimetric assay is used to determine the amount of inorganic phosphate (B84403) released from the hydrolysis of ATP by NTPDases.
Materials:
-
Recombinant human NTPDase enzymes (e.g., in COS7 cell membranes)
-
ATP (substrate)
-
This compound (inhibitor)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween 20 to a final concentration of 0.01% (v/v). This solution should be prepared fresh daily.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the assay buffer (for control) or the this compound dilutions.
-
Add 20 µL of the NTPDase enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of ATP solution (final concentration should be close to the Km value for the specific NTPDase isoform).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green Working Solution.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Capillary Electrophoresis (CE) Assay for NTPDase Activity
This method allows for the direct measurement of substrate (ATP) and product (ADP and AMP) in the enzymatic reaction.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
NTPDase enzyme preparation
-
ATP (substrate)
-
This compound (inhibitor)
-
Running Buffer: e.g., 50 mM phosphate buffer, pH 7.4.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2.
Procedure:
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.
-
Prepare a reaction mixture containing the NTPDase enzyme, reaction buffer, and either vehicle (control) or this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., EDTA).
-
Inject the sample into the capillary electrophoresis system.
-
Apply a voltage to separate the nucleotides (ATP, ADP, AMP).
-
Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the peak areas of the substrate and products to determine the enzyme activity and the extent of inhibition by this compound.
Mandatory Visualizations
Signaling Pathway of NTPDase2
Caption: NTPDase2 hydrolyzes extracellular ATP to ADP, which then activates P2Y receptors.
Experimental Workflow for Determining IC50 of this compound
Caption: Workflow for determining the IC50 value of this compound using an in vitro enzyme assay.
References
The Ectonucleotidase Inhibitor PSB-0963: A Technical Guide for Enzyme Kinetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The purinergic signaling pathway, a critical regulator of numerous physiological and pathological processes, is largely modulated by the activity of cell-surface ectonucleotidases. Two key enzymes in this cascade, ectonucleoside triphosphate diphosphohydrolase-1 (CD39) and ecto-5'-nucleotidase (CD73), work in concert to hydrolyze extracellular adenosine (B11128) triphosphate (ATP) to immunosuppressive adenosine. The accumulation of adenosine in the tumor microenvironment is a significant mechanism of immune evasion, making the inhibition of CD39 and CD73 a promising strategy in immuno-oncology. This technical guide focuses on PSB-0963, a potent and selective inhibitor of ectonucleotidases, as a valuable tool compound for studying the kinetics of this important enzyme system. While the initially requested compound, PSB-16131, is not documented in publicly available scientific literature, PSB-0963 serves as a well-characterized alternative within the same chemical series.
Quantitative Data: Inhibitory Profile of PSB-0963
PSB-0963 exhibits a competitive mechanism of inhibition, primarily targeting ecto-5'-nucleotidase (CD73) with high potency. It also demonstrates inhibitory activity against CD39. The following table summarizes the available quantitative data for PSB-0963.
| Target Enzyme | Species | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| ecto-5'-nucleotidase (CD73) | Rat | 150 nM[1] | Not Reported | Competitive inhibitor.[1] |
| ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Not Specified | Not Reported | Inhibition observed, but specific IC₅₀ not provided in the primary literature. | Further characterization is required to quantify the potency against CD39. |
Signaling Pathway
The canonical purinergic signaling pathway involves the sequential degradation of extracellular ATP. This process is initiated by CD39, which hydrolyzes ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine. Adenosine then activates P1 (adenosine) receptors on various immune cells, leading to an immunosuppressive microenvironment that can hinder anti-tumor immune responses. By inhibiting CD39 and CD73, PSB-0963 blocks the production of adenosine, thereby potentially restoring immune cell function.
References
Methodological & Application
PSB-16131 experimental protocol for cell culture
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive searches for "PSB-16131" did not yield specific information on a compound with this identifier in publicly available scientific literature. The following application notes and protocols are based on general cell culture and signaling pathway analysis methodologies and should be adapted based on the specific characteristics of this compound once they are determined.
Introduction
This document provides a generalized framework for conducting cell culture experiments and analyzing the potential mechanism of action for a novel investigational compound, this compound. The protocols outlined below are intended to serve as a starting point and will require optimization based on the compound's specific biological activity and the cell lines used.
Quantitative Data Summary
As no specific data for this compound is available, a template table for summarizing experimental data is provided below. Researchers should populate this table with their experimental findings.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Control |
| Cell Viability (IC50) | Value (µM) | Value (µM) | Value (µM) | N/A |
| Optimal Seeding Density | Cells/well | Cells/well | Cells/well | Cells/well |
| Effective Concentration (EC50) | Value (µM) | Value (µM) | Value (µM) | N/A |
| Incubation Time | Time (hrs) | Time (hrs) | Time (hrs) | Time (hrs) |
| Target Modulation (e.g., % inhibition) | Value | Value | Value | Value |
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the basic steps for maintaining a hypothetical mammalian cell line for use in experiments with this compound.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks or plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Add the appropriate volume of fresh, pre-warmed complete growth medium.
-
Return the flasks to the incubator.
-
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates.
-
Cells in suspension.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a cellular response.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for this compound Cell-Based Assay
This diagram outlines the general workflow for testing the effects of this compound in a cell-based assay.
Caption: General experimental workflow for this compound.
Application Notes and Protocols for PSB-16131 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-16131 is a potent and selective inhibitor of the human ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), an enzyme involved in the regulation of extracellular nucleotide signaling. It has demonstrated significant inhibitory activity in in vitro assays, suggesting its potential therapeutic utility in conditions such as inflammation, neurodegenerative diseases, and cancer.[1][2][3][4] Additionally, this compound has been identified as an inhibitor of Lp1NTPDase from the bacterium Legionella pneumophila.[5] This document provides a comprehensive overview of this compound, including its mechanism of action and guidance for its application in preclinical in vivo research. While specific in vivo studies on this compound are not yet published, this guide offers detailed theoretical protocols and experimental design considerations based on the known pharmacology of NTPDase2 inhibitors and the characteristics of related compounds.
Introduction to this compound
This compound, with the chemical name 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a valuable research tool for investigating the physiological and pathological roles of NTPDase2.[5] NTPDase2 is a cell surface enzyme that hydrolyzes adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP), thereby modulating purinergic signaling. Dysregulation of this pathway is implicated in various disease processes.
Mechanism of Action
This compound acts as a non-competitive inhibitor of human NTPDase2.[1][6][7] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency. By inhibiting NTPDase2, this compound prevents the breakdown of extracellular ATP and ADP, leading to their accumulation. This can, in turn, influence the activation of various P2 purinergic receptors, which play crucial roles in cellular communication, inflammation, and immune responses.
The signaling pathway affected by this compound is illustrated in the diagram below.
Caption: Signaling pathway of NTPDase2 and the inhibitory action of this compound.
Physicochemical and In Vitro Data
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [5] |
| Molecular Formula | C30H19N2O5S (acid form) | Inferred |
| Inhibitory Activity | IC50 = 539 nM (human NTPDase2) | [1][3][7] |
| IC50 = 4.24 µM (L. pneumophila Lp1NTPDase) | [5] | |
| Mechanism of Inhibition | Non-competitive | [1][6][7] |
| Selectivity | Selective for NTPDase2 over other NTPDases | [3][7] |
Proposed In Vivo Experimental Protocols
Disclaimer: The following protocols are theoretical and intended as a starting point for in vivo research with this compound. Researchers must develop and validate specific protocols in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
The following diagram outlines a general workflow for the in vivo evaluation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic activity of anthraquinone derivatives: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for P2Y12 Receptor Antagonists in Mice: A Focus on PSB-16131 (Extrapolated Data)
Audience: Researchers, scientists, and drug development professionals.
Introduction
PSB-16131 is a P2Y12 receptor antagonist. The P2Y12 receptor is a crucial component in the process of platelet aggregation and thrombus formation. Its inhibition is a key therapeutic strategy for the prevention of cardiovascular events. This document provides extrapolated and generalized protocols for the potential administration of this compound in mouse models, based on available data for similar compounds and standard laboratory procedures.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following tables provide dosage information for the related P2Y12 receptor antagonist, PSB-0739, in rodents, and general guidelines for substance administration in mice.
Table 1: Dosage of PSB-0739 in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| PSB-0739 | Rat | Intrathecal | 0.01 - 0.3 mg/kg | Dose-dependent antihyperalgesic effect[1] |
| PSB-0739 | Mouse | Intracerebroventricular | 1mM (2 µl) | Decrease in NREM sleep and increase in wakefulness[2] |
Table 2: General Guidelines for Administration Volumes in Adult Mice
| Route of Administration | Maximum Volume | Needle Gauge |
| Intravenous (IV) | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | 1.0 mL | 25-27 G |
| Subcutaneous (SC) | 0.5 mL per site | 25-27 G |
| Oral (PO) | 1.5 mL | 20-22 G (gavage needle) |
Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. P2Y12 receptor antagonists, such as those in the "PSB" family, block this pathway.
Experimental Protocols
The following are generalized protocols for common routes of administration in mice. The vehicle for this compound should be determined based on its solubility and stability. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO or other solubilizing agents.
Intraperitoneal (IP) Injection
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (1 mL) and needles (25-27 G)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Prepare the this compound solution under sterile conditions.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse to expose the abdomen, tilting it slightly head-down to move the organs away from the injection site.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Gently aspirate to ensure no fluid or blood is drawn, indicating correct placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Intravenous (IV) Injection (Tail Vein)
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (0.5 mL or 1 mL) and needles (27-30 G)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device for mice
Procedure:
-
Prepare the this compound solution, ensuring it is free of air bubbles.
-
Warm the mouse's tail using the warming device to make the lateral tail veins more visible.
-
Place the mouse in the restraint device.
-
Disinfect the tail with 70% ethanol.
-
Stabilize the tail and insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor.
Oral Gavage (PO)
Materials:
-
This compound solution at the desired concentration
-
Sterile, flexible, or rigid gavage needle (20-22 G for adult mice)
-
1 mL syringe
Procedure:
-
Prepare the this compound solution.
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Restrain the mouse securely by the scruff, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it.
-
Advance the needle along the esophagus to the predetermined depth. Do not force the needle.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study in mice using a P2Y12 receptor antagonist like this compound.
References
Application Notes and Protocols for PSB-16131, a P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific chemical and physical properties of PSB-16131 is limited. The following protocols and guidelines are based on the general characteristics of small molecule, non-peptide P2Y12 receptor antagonists and established laboratory practices for handling such compounds. It is imperative to consult any available supplier-specific data sheets for this compound, if obtainable, and to perform small-scale solubility and stability tests before proceeding with larger-scale experiments.
Introduction
This compound is identified as a P2Y12 receptor antagonist, a class of compounds crucial in platelet aggregation and thrombus formation. The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, is a key therapeutic target in cardiovascular medicine.[1][2] Its antagonists are instrumental in the management of thrombotic events, including myocardial infarction and stroke.[2] These application notes provide a detailed guide for the reconstitution and storage of this compound powder for use in in vitro and in vivo research settings.
Product Information and Storage of Unreconstituted Powder
Proper storage of the lyophilized this compound powder is critical to maintain its stability and integrity.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage (up to 3 years).[3][4] |
| Can be stored at 4°C for short-term use (up to 2 years).[3][4] | |
| Shipping Condition | Typically shipped at ambient temperature, which is acceptable for the duration of transit.[4][5] |
| Handling | Upon receipt, briefly centrifuge the vial to ensure the powder is at the bottom.[4][6] |
| Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5] | |
| Stability | Lyophilized powder is stable for several years when stored correctly.[5] |
Reconstitution of this compound Powder
The choice of solvent is critical for the successful reconstitution of this compound. For many non-peptide small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its broad solubilizing capacity.
Recommended Solvents and Solubility
Based on common practices for small molecule P2Y12 antagonists like ticagrelor, the following solvents are recommended for initial solubility testing.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[7] |
| Ethanol | Moderate to High | May be used as an alternative solvent system. |
| Dimethylformamide (DMF) | High | Another suitable organic solvent for creating stock solutions.[7] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct reconstitution in aqueous solutions is not recommended due to low solubility.[7] |
Protocol for Reconstitution to a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound is required for this calculation. As this information is not publicly available, a placeholder value of 500 g/mol will be used for illustrative purposes. Researchers must substitute this with the actual molecular weight of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required volume of DMSO.
-
Formula: Volume (µL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 100,000
-
Example for 1 mg of this compound with a hypothetical MW of 500 g/mol : (1 mg / 500 g/mol ) * 100,000 = 200 µL of DMSO for a 10 mM stock solution.
-
-
Equilibrate the this compound vial to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Carefully add the calculated volume of DMSO to the vial.
-
Promote dissolution by vortexing or gentle sonication. If necessary, gentle warming to no more than 50°C can be applied.
-
Visually confirm complete dissolution. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
Storage of Reconstituted Solutions
Proper storage of the stock solution is crucial to maintain the compound's activity.
| Solution Type | Storage Temperature | Stability |
| DMSO Stock Solution | -80°C | Up to 6 months.[8] |
| -20°C | Up to 1 month.[8] | |
| Aqueous Working Solutions | 2-8°C | Not recommended for storage longer than one day.[7] Prepare fresh for each experiment. |
Note: Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve intermediate concentrations.
-
Prepare the final working solution by diluting the DMSO stock or intermediate solution into the desired aqueous buffer or cell culture medium. Add the DMSO solution to the aqueous medium slowly while vortexing to prevent precipitation.
Experimental Workflow for In Vitro P2Y12 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on platelet aggregation.
P2Y12 Signaling Pathway
This compound, as a P2Y12 receptor antagonist, inhibits the signaling cascade initiated by adenosine (B11128) diphosphate (B83284) (ADP) binding to the P2Y12 receptor on platelets. This inhibition ultimately prevents platelet activation and aggregation.
The binding of ADP to the P2Y12 receptor activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][9] This cascade, along with the activation of the PI3K/Akt pathway, results in the activation of the GPIIb/IIIa receptor, a key step in platelet aggregation.[2] this compound is expected to block these downstream effects by preventing the initial ADP binding to the P2Y12 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-16131 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-16131 is a potent and selective non-competitive inhibitor of human Ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2), with a reported IC50 value of 539 nM.[1] NTPDase2 is a cell surface enzyme that plays a critical role in the regulation of extracellular nucleotide signaling by hydrolyzing ATP and ADP to AMP. In the tumor microenvironment, the activity of ectonucleotidases, including NTPDase2, is crucial in modulating purinergic signaling, which has been implicated in cancer cell proliferation, survival, and immune evasion.[2][3][4][5][6] Inhibition of NTPDase2 presents a promising therapeutic strategy to modulate the tumor microenvironment and inhibit cancer progression. These application notes provide an overview of the potential applications of this compound in cancer cell line studies and detailed protocols for its evaluation.
While direct studies utilizing this compound in cancer cell lines are not yet widely published, the following data on a selective NTPDase2 inhibitor, PSB-6426, and general protocols for assessing the impact of NTPDase inhibition provide a strong framework for designing experiments with this compound.
Data Presentation
The following table summarizes the inhibitory activity of a selective NTPDase2 inhibitor, PSB-6426, which can serve as a reference for designing studies with this compound.
Table 1: Inhibitory Activity of a Selective NTPDase2 Inhibitor
| Compound | Target | Inhibition Constant (Ki) | Cell Line | Assay Method | Reference |
| PSB-6426 | Human NTPDase2 | 8.2 µM | HEK293 (expressing human NTPDase2) | Capillary Electrophoresis | [7][8][9] |
Signaling Pathways and Experimental Workflow
NTPDase2 Signaling Pathway in Cancer
NTPDase2 is a key enzyme in the purinergic signaling cascade within the tumor microenvironment. Its inhibition by this compound can alter the balance of extracellular nucleotides, leading to downstream effects on cancer cells and immune cells.
Figure 1: Proposed mechanism of this compound action.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cell lines.
Figure 2: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50 as determined by the viability assay) for 24 or 48 hours. Include an untreated and a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
This compound, as a selective NTPDase2 inhibitor, holds potential as a valuable research tool for investigating the role of purinergic signaling in cancer. The provided protocols, based on established methodologies for similar inhibitors, offer a starting point for researchers to explore the anti-cancer effects of this compound in various cancer cell line models. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the role of purinergic signaling and insights into its role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 4. Purinergic signalling in cancer therapeutic resistance: From mechanisms to targeting strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging roles of purinergic signaling in anti-cancer therapy resistance [frontiersin.org]
- 6. Purinergic signaling: Diverse effects and therapeutic potential in cancer | Semantic Scholar [semanticscholar.org]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Legionella pneumophila with PSB-16131
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legionella pneumophila, the causative agent of Legionnaires' disease, is a facultative intracellular bacterium that replicates within amoebas in aquatic environments and in alveolar macrophages in humans. A key aspect of its pathogenesis is the manipulation of host cellular processes to create a replicative niche, the Legionella-containing vacuole (LCV). This involves the secretion of hundreds of effector proteins that modulate host signaling pathways, including those involved in vesicular trafficking and the innate immune response.
Recent evidence highlights the importance of purinergic signaling in the host-pathogen interplay. Extracellular ATP (eATP) acts as a danger signal, promoting inflammation and bacterial clearance. Conversely, its hydrolysis by ectonucleotidases, such as CD39 and CD73, into adenosine, an anti-inflammatory molecule, can suppress the immune response. Legionella pneumophila itself expresses ectoenzymes (Lpg0971 and Lpg1905) that are crucial for its virulence, suggesting that the bacterium actively manipulates the host's purinergic signaling environment to its advantage.
PSB-16131 is a potent and selective inhibitor of ectonucleotidases, with known activity against human CD39 and CD73. While direct studies of this compound on Legionella pneumophila are not yet published, its mechanism of action presents a valuable tool to investigate the role of purinergic signaling in Legionella infection. By inhibiting the breakdown of pro-inflammatory eATP, this compound can be used to probe the bacterium's strategies for immune evasion and to explore a potential therapeutic avenue.
These application notes provide a framework and detailed protocols for utilizing this compound to study its effects on Legionella pneumophila infection in vitro.
Key Applications
-
Investigating the role of host ectonucleotidases in controlling Legionella replication: By inhibiting host CD39 and CD73, researchers can determine the impact of sustained eATP signaling on the intracellular growth of L. pneumophila.
-
Elucidating the contribution of purinergic signaling to phagosome maturation and trafficking: this compound can be used to assess whether modulation of eATP levels affects the ability of L. pneumophila to evade fusion with lysosomes.
-
Dissecting the impact of purinergic signaling on the host inflammatory response to Legionella infection: The effect of this compound on the production of pro-inflammatory cytokines and chemokines during infection can be quantified.
-
Screening for novel anti-infective strategies: As an inhibitor of key signaling pathways, this compound can be evaluated for its potential to limit Legionella infection, alone or in combination with other antimicrobial agents.
Data Presentation
The following tables provide a template for organizing quantitative data from experiments using this compound.
Table 1: Effect of this compound on Intracellular Replication of Legionella pneumophila
| Treatment Group | Concentration (µM) | Time Post-Infection (h) | Intracellular Bacteria (CFU/well) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 2 | 1.0 | |
| Vehicle (DMSO) | - | 24 | 1.0 | |
| Vehicle (DMSO) | - | 48 | 1.0 | |
| This compound | 1 | 2 | ||
| This compound | 1 | 24 | ||
| This compound | 1 | 48 | ||
| This compound | 10 | 2 | ||
| This compound | 10 | 24 | ||
| This compound | 10 | 48 | ||
| Positive Control (e.g., Ciprofloxacin) | 10 | 48 |
Table 2: Impact of this compound on Phagosome-Lysosome Fusion in Legionella-infected Macrophages
| Treatment Group | Concentration (µM) | Time Post-Infection (h) | % of LCVs Co-localized with Lysosomal Marker (e.g., LAMP-1) |
| Uninfected Control | - | 2 | N/A |
| Vehicle (DMSO) | - | 2 | |
| Vehicle (DMSO) | - | 8 | |
| This compound | 1 | 2 | |
| This compound | 1 | 8 | |
| This compound | 10 | 2 | |
| This compound | 10 | 8 | |
| Positive Control (e.g., Heat-killed L.p.) | - | 2 |
Table 3: Modulation of Cytokine Production by this compound during Legionella Infection
| Treatment Group | Concentration (µM) | Cytokine | Concentration in Supernatant (pg/mL) at 24h post-infection |
| Uninfected Control | - | TNF-α | |
| Uninfected Control | - | IL-1β | |
| Uninfected Control | - | IL-6 | |
| Vehicle (DMSO) | - | TNF-α | |
| Vehicle (DMSO) | - | IL-1β | |
| Vehicle (DMSO) | - | IL-6 | |
| This compound | 1 | TNF-α | |
| This compound | 1 | IL-1β | |
| This compound | 1 | IL-6 | |
| This compound | 10 | TNF-α | |
| This compound | 10 | IL-1β | |
| This compound | 10 | IL-6 |
Experimental Protocols
Protocol 1: Assessment of Intracellular Bacterial Replication
This protocol details the methodology for quantifying the effect of this compound on the intracellular growth of L. pneumophila in macrophages.
Materials:
-
Legionella pneumophila (e.g., strain Philadelphia-1)
-
ACES-buffered yeast extract (AYE) broth
-
ACES-buffered charcoal yeast extract (BCYE) agar (B569324) plates
-
Macrophage cell line (e.g., RAW 264.7 or U937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
-
24-well tissue culture plates
Procedure:
-
Preparation of L. pneumophila :
-
Grow L. pneumophila in AYE broth to post-exponential phase (OD600 ≈ 3.0-4.0). This phase is optimal for infectivity.
-
Harvest bacteria by centrifugation and resuspend in sterile PBS to the desired concentration.
-
-
Macrophage Infection:
-
Seed macrophages into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
The day of infection, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for 1 hour.
-
Infect macrophages with L. pneumophila at a multiplicity of infection (MOI) of 0.1.
-
Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C in 5% CO2.
-
-
Removal of Extracellular Bacteria:
-
After the 1-hour infection, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing this compound or vehicle, and gentamicin (50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
-
Intracellular Replication Assay:
-
After the gentamicin treatment, wash the cells again three times with warm PBS.
-
Add fresh culture medium containing this compound or vehicle (without gentamicin). This is time point 0.
-
At designated time points (e.g., 2, 24, 48 hours), lyse the infected macrophages by adding sterile, deionized water and incubating for 10 minutes, followed by vigorous pipetting.
-
Serially dilute the lysates in PBS and plate onto BCYE agar plates.
-
Incubate the plates at 37°C for 3-4 days and count the colony-forming units (CFUs).
-
Protocol 2: Analysis of Phagosome-Lysosome Fusion
This protocol describes an immunofluorescence-based method to assess the co-localization of L. pneumophila-containing vacuoles with lysosomes.
Materials:
-
Infected macrophage monolayers on glass coverslips (prepared as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP-1)
-
Primary antibody against L. pneumophila
-
Fluorescently labeled secondary antibodies (with contrasting fluorophores)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Infection:
-
Seed macrophages on sterile glass coverslips in 24-well plates.
-
Infect macrophages with L. pneumophila (MOI of 10) in the presence of this compound or vehicle, as described in Protocol 1. A higher MOI is used to ensure a sufficient number of infected cells for imaging.
-
At desired time points (e.g., 2 and 8 hours post-infection), proceed with fixation.
-
-
Immunofluorescence Staining:
-
Wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-LAMP-1 and anti-L. pneumophila) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the slides using a fluorescence microscope.
-
Acquire images from multiple random fields for each condition.
-
Quantify the percentage of L. pneumophila-containing vacuoles (LCVs) that co-localize with the LAMP-1 signal. An LCV is considered positive for co-localization if a significant portion of its perimeter is stained with the lysosomal marker.
-
Visualization of Signaling Pathways and Workflows
Caption: Purinergic signaling pathway during Legionella infection and the target of this compound.
Application Notes and Protocols for PSB-16131 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglial cells, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). The P2Y12 receptor, exclusively expressed on microglia within the central nervous system (CNS), has emerged as a key regulator of microglial activation and chemotaxis.[1][2][3] Antagonism of the P2Y12 receptor, therefore, presents a promising therapeutic strategy to modulate neuroinflammation and potentially halt or reverse the progression of neurodegeneration.[4][5][6][7]
PSB-16131 is a novel, potent, and selective antagonist of the P2Y12 receptor. These application notes provide a comprehensive overview of the potential utility of this compound in preclinical neurodegenerative disease models and offer detailed protocols for its investigation.
Mechanism of Action
In the context of neurodegeneration, neuronal damage leads to the release of adenosine (B11128) diphosphate (B83284) (ADP) into the extracellular space. This ADP binds to P2Y12 receptors on microglia, triggering a signaling cascade that results in microglial activation. Activated microglia undergo morphological changes, migrate to the site of injury, and release pro-inflammatory cytokines such as TNF-α and IL-1β, as well as reactive oxygen species (ROS).[8] While this acute response is initially protective, chronic microglial activation contributes to a neurotoxic environment that exacerbates neuronal damage.
This compound, by blocking the P2Y12 receptor, is hypothesized to inhibit this cascade, thereby preventing excessive microglial activation and the subsequent release of inflammatory mediators. This, in turn, is expected to reduce neurotoxicity and provide a neuroprotective effect.
Data Presentation: Hypothetical Efficacy of this compound
The following tables present hypothetical, yet plausible, quantitative data illustrating the potential efficacy of this compound in relevant in vitro and in vivo models. This data is for illustrative purposes only and should be confirmed by experimental validation.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Release in Primary Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25.3 ± 3.1 | 12.8 ± 1.5 |
| LPS (100 ng/mL) | 458.2 ± 25.6 | 210.5 ± 15.2 |
| LPS + this compound (1 µM) | 189.7 ± 18.3 | 85.1 ± 9.8 |
| LPS + this compound (10 µM) | 95.4 ± 10.1 | 42.6 ± 5.3 |
Table 2: Effect of this compound on Amyloid-β (Aβ₁₋₄₂)-Induced Neuronal Viability in a Neuron-Microglia Co-culture
| Treatment Group | Neuronal Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| Aβ₁₋₄₂ (5 µM) | 55.8 ± 6.1 |
| Aβ₁₋₄₂ + this compound (1 µM) | 72.3 ± 4.9 |
| Aβ₁₋₄₂ + this compound (10 µM) | 88.9 ± 5.5 |
Table 3: Effect of this compound on Motor Performance in the MPTP-Induced Mouse Model of Parkinson's Disease (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) |
| Saline Control | 185 ± 12.5 |
| MPTP | 72 ± 8.9 |
| MPTP + this compound (1 mg/kg) | 115 ± 10.2 |
| MPTP + this compound (10 mg/kg) | 158 ± 11.7 |
Table 4: Effect of this compound on Cognitive Function in the 5xFAD Mouse Model of Alzheimer's Disease (Novel Object Recognition Test)
| Treatment Group | Discrimination Index |
| Wild-Type Control | 0.75 ± 0.08 |
| 5xFAD Vehicle | 0.48 ± 0.06 |
| 5xFAD + this compound (1 mg/kg) | 0.62 ± 0.07 |
| 5xFAD + this compound (10 mg/kg) | 0.71 ± 0.09 |
Experimental Protocols
In Vitro Models
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Primary Microglia
This protocol is designed to assess the anti-inflammatory effects of this compound on primary microglial cells.
Materials:
-
Primary microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
ELISA kits for TNF-α and IL-1β
-
Phosphate Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Seed primary microglia in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-only control group.
-
After 24 hours, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9]
Protocol 2: Amyloid-β (Aβ)-Induced Neurotoxicity in a Neuron-Microglia Co-culture
This protocol evaluates the neuroprotective effects of this compound in a co-culture system that mimics the cellular environment of Alzheimer's disease.[10][11]
Materials:
-
Primary cortical neurons
-
Primary microglia
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aβ₁₋₄₂ oligomers
-
This compound
-
MTT assay kit
-
24-well plates with permeable transwell inserts
Procedure:
-
Seed primary cortical neurons in the bottom of 24-well plates.
-
Seed primary microglia on the permeable transwell inserts.
-
Co-culture the neurons and microglia for 24 hours.
-
Pre-treat the co-culture with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle for 1 hour.
-
Add Aβ₁₋₄₂ oligomers (5 µM) to the culture medium and incubate for 48 hours.
-
After 48 hours, remove the transwell inserts containing microglia.
-
Assess neuronal viability in the bottom wells using an MTT assay according to the manufacturer's protocol.
In Vivo Models
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol assesses the neuroprotective and functional benefits of this compound in a well-established mouse model of Parkinson's disease.[12][13][14][15][16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound
-
Saline
-
Rotarod apparatus
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH) and Iba1
-
ELISA kits for striatal dopamine (B1211576) and its metabolites
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into four groups: Saline control, MPTP + vehicle, MPTP + this compound (1 mg/kg), and MPTP + this compound (10 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.) daily for 14 days.
-
On day 8, induce parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals. Administer saline to the control group.
-
Conduct behavioral testing (Rotarod) on day 14.
-
On day 15, euthanize the mice and collect brain tissue.
-
For biochemical analysis, homogenize one hemisphere to measure striatal dopamine and its metabolites using ELISA.
-
For histological analysis, fix the other hemisphere and perform immunohistochemical staining for TH (to assess dopaminergic neuron loss) and Iba1 (to assess microglial activation).[17][18][19][20][21]
Protocol 4: 5xFAD Mouse Model of Alzheimer's Disease
This protocol evaluates the cognitive-enhancing and anti-inflammatory effects of this compound in a transgenic mouse model of Alzheimer's disease.[22][23][24][25][26]
Materials:
-
5xFAD transgenic mice and wild-type littermates (6 months old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Novel Object Recognition (NOR) test apparatus
-
Immunohistochemistry reagents for Aβ plaques (e.g., 4G8 antibody) and Iba1
-
ELISA kits for brain TNF-α and IL-1β
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide 5xFAD mice into three groups: Vehicle, this compound (1 mg/kg), and this compound (10 mg/kg). Include a wild-type vehicle control group.
-
Administer this compound or vehicle orally daily for 28 days.
-
Conduct the Novel Object Recognition test during the last three days of treatment to assess learning and memory.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
For biochemical analysis, homogenize one hemisphere to measure the levels of TNF-α and IL-1β using ELISA.[27][28][29]
-
For histological analysis, fix the other hemisphere and perform immunohistochemical staining for Aβ plaques and Iba1 to assess amyloid pathology and microglial activation.
Visualizations
Caption: Signaling pathway of P2Y12-mediated neuroinflammation.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Microglial P2Y12 Receptors Regulate Microglial Activation and Surveillance during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 3. P2Y12 Receptor Upregulation in Activated Microglia Is a Gateway of p38 Signaling and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y12 regulates microglia activation and excitatory synaptic transmission in spinal lamina II neurons during neuropathic pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dualistic role of the purinergic P2Y12-receptor in an in vivo model of Parkinson's disease: Signalling pathway and novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. h-h-c.com [h-h-c.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ) - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 20. Immunofluorescence Staining [bio-protocol.org]
- 21. Immunofluorescence of macrophages and microglia [protocols.io]
- 22. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 23. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of multiplexed bead-based cytokine immunoassays for rat serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
Application of PSB-0739, a Selective P2Y12 Receptor Antagonist, in Inflammation Research
Note to the Reader: Information regarding "PSB-16131" is not available in the current scientific literature. This document provides detailed application notes and protocols for PSB-0739 , a potent and selective P2Y12 receptor antagonist with demonstrated efficacy in inflammation research. The methodologies and data presented can serve as a valuable resource for investigating the role of P2Y12 receptor antagonism in inflammatory processes and for the preclinical evaluation of related compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The P2Y12 receptor, a G protein-coupled receptor primarily known for its role in platelet aggregation, is increasingly recognized as a key player in modulating inflammatory responses.[1][2][3] Expressed on various immune cells, including microglia, monocytes, and dendritic cells, the P2Y12 receptor is implicated in a range of inflammatory conditions such as sepsis, asthma, rheumatoid arthritis, and neuroinflammation.[1][4] Antagonism of the P2Y12 receptor, therefore, presents a promising therapeutic strategy for a variety of inflammatory diseases.[5] PSB-0739 is a selective antagonist of the P2Y12 receptor and has been utilized in preclinical studies to explore the therapeutic potential of P2Y12 inhibition in inflammatory and neuropathic pain models.[6][7]
Mechanism of Action
PSB-0739 exerts its anti-inflammatory effects by blocking the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor. This receptor is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor on immune cells can trigger a cascade of downstream signaling events that promote inflammation. By antagonizing this receptor, PSB-0739 can effectively attenuate the production and release of pro-inflammatory cytokines and mediators, thereby dampening the inflammatory response.[3][6][7]
Data Presentation
Table 1: In Vivo Efficacy of PSB-0739 in a Rat Model of Inflammatory Pain
| Experimental Model | Compound | Dose | Route of Administration | Primary Endpoint | Result | Reference |
| Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | PSB-0739 | 0.3 mg/kg | Intrathecal (i.t.) | Mechanical Paw Withdrawal Threshold | Significant attenuation of mechanical hyperalgesia | [6][7] |
| CFA-induced thermal hyperalgesia | PSB-0739 | 0.1 - 1 mg/kg | Intrathecal (i.t.) | Thermal Nociceptive Threshold (Hot Plate Test) | Dose-dependent increase in thermal nociceptive threshold | [7] |
Table 2: Effect of PSB-0739 on Pro-inflammatory Cytokine Levels in a Rat Model of Inflammation
| Experimental Model | Compound | Dose | Tissue | Cytokine | Result | Reference |
| CFA-induced inflammation | PSB-0739 | 0.3 mg/kg (i.t.) | Hind Paw | TNF-α, IL-6, IL-10 | Attenuated CFA-induced expression | [6][7] |
| CFA-induced inflammation | PSB-0739 | 0.3 mg/kg (i.t.) | Spinal Cord | IL-1β | Attenuated CFA-induced expression | [6][7] |
Experimental Protocols
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Inflammation
This protocol describes the induction of localized inflammation and pain hypersensitivity in rodents using CFA, a potent immunostimulant.[8][9][10]
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich)
-
PSB-0739
-
Vehicle (e.g., saline, DMSO)
-
Male Sprague Dawley rats (280-300g) or C57BL/6 mice
-
Insulin syringes with 28-30G needles
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate)
Procedure:
-
Animal Handling and Acclimatization: Acclimatize animals to the housing conditions and experimental setup for at least 3-5 days prior to the experiment. Handle animals gently to minimize stress.
-
Baseline Measurements: Before CFA injection, measure baseline mechanical and thermal sensitivity for each animal.
-
Induction of Inflammation:
-
Briefly anesthetize the animal (e.g., with isoflurane).
-
Inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[8]
-
The contralateral (left) hind paw can be injected with saline to serve as a control.
-
-
Drug Administration:
-
PSB-0739 can be administered via various routes, with intrathecal (i.t.) injection being effective for targeting central mechanisms.[7]
-
For intrathecal injection in rats, a lumbar puncture is performed between the L5 and L6 vertebrae. A typical dose is 0.3 mg/kg.[7]
-
Administer PSB-0739 or vehicle at a predetermined time point relative to the CFA injection (e.g., 15 minutes before behavioral testing).[7]
-
-
Assessment of Pain Hypersensitivity:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the latency to paw withdrawal on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Measurements are typically taken at various time points after CFA injection (e.g., 24, 48, 72 hours).
-
Measurement of Pro-inflammatory Cytokines
This protocol outlines the quantification of cytokine levels in tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Tissue samples (e.g., spinal cord, paw tissue) from the in vivo experiment
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Following the behavioral assessments, euthanize the animals and collect the desired tissues.
-
Homogenize the tissue samples in ice-cold lysis buffer. . Protein Extraction:
-
Centrifuge the homogenates at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the protein samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Normalize cytokine levels to the total protein concentration for each sample.
-
Mandatory Visualization
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y12 signalling pathway in the dysregulated immune response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [PDF] The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. scispace.com [scispace.com]
- 10. Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
PSB-16131 supplier and purchasing information
Despite a comprehensive search for the compound PSB-16131, no publicly available information regarding its suppliers, purchasing details, or scientific applications could be found. This suggests that this compound may be a non-commercial, discontinued, or internally coded compound not available in the public domain.
Initial searches for suppliers of this compound led to listings on the websites of NanoAxis LLC and Elex Biotech LLC. However, both companies explicitly state that the product is "Not Available For Sale". Further investigation into alternative suppliers or chemical synthesis routes did not yield any relevant results.
Subsequent searches for scientific literature, including application notes, experimental protocols, and pharmacological data for this compound, also failed to return any information. This lack of data prevents the creation of the requested detailed application notes, experimental protocols, and signaling pathway diagrams.
Without any information on the biological target, mechanism of action, or experimental use of this compound, it is not possible to provide the detailed documentation requested by researchers, scientists, and drug development professionals.
It is recommended to verify the compound identifier or seek information from a direct source if this compound was referenced in a specific, non-public context. Should an alternative identifier or relevant scientific literature be available, a detailed analysis and generation of the requested materials can be pursued.
Troubleshooting & Optimization
PSB-16131 solubility issues and solutions
Technical Support Center: PSB-16131
Disclaimer: this compound is a compound with limited publicly available information. This guide provides general advice on handling poorly soluble compounds, drawing on principles from related molecules such as P2Y12 receptor antagonists. The experimental protocols and data are illustrative and should be adapted based on the specific properties of this compound once determined.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
A1: For novel or poorly characterized compounds like this compound, a systematic approach to solvent selection is recommended. Typically, organic solvents are the first choice for non-polar compounds. We recommend starting with Dimethyl Sulfoxide (DMSO), a common solvent for solubilizing a wide range of organic molecules for biological assays. Other potential solvents to consider include ethanol (B145695) and methanol. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells.
Q2: What is the maximum recommended concentration of DMSO in cell-based assays?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is best practice to run a vehicle control experiment with the same concentration of DMSO to be used with your compound to assess its effect on your specific experimental system.
Q3: this compound precipitates when I dilute my stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final dilution buffer can help to maintain the compound's solubility.
-
Co-solvents: Employing a co-solvent system, where a water-miscible organic solvent is used in conjunction with water, can increase the solubility of hydrophobic compounds.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may enhance its solubility.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform suspension.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound precipitation or aggregation. | Visually inspect your solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing excipient. |
| Low apparent potency in bioassays | Poor solubility leading to a lower effective concentration. | Re-evaluate the solubilization method. Attempt to increase solubility using the techniques mentioned in the FAQs. |
| Cell toxicity observed at high concentrations | Cytotoxicity of the compound or the solvent. | Perform a dose-response curve for both the compound and the vehicle (solvent) alone to distinguish between compound-specific and solvent-induced toxicity. |
Quantitative Data: Solubility Profile of a Model P2Y12 Antagonist
The following table provides an example of a solubility profile for a representative poorly soluble P2Y12 receptor antagonist. Note: This data is for illustrative purposes and may not be representative of this compound.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | >50 | >100 | Generally a good solvent for initial stock solutions. |
| Ethanol | ~10 | ~20 | May be suitable for some applications. |
| Methanol | ~5 | ~10 | Lower solubility compared to DMSO and ethanol. |
| Water | <0.01 | <0.02 | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | <0.01 | <0.02 | Insoluble in physiological buffers. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Dilutions in Aqueous Media
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous experimental medium (e.g., cell culture medium, PBS).
-
To minimize precipitation, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Signaling Pathway
This diagram illustrates the general signaling pathway of the P2Y12 receptor, a likely target for compounds like this compound.
Caption: P2Y12 receptor signaling pathway.
Experimental Workflow
This diagram outlines a typical workflow for testing the biological activity of a poorly soluble compound.
Caption: Workflow for biological testing.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting solubility issues.
Caption: Solubility troubleshooting decision tree.
Technical Support Center: Optimizing PSB-16131 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PSB-16131 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a P2Y12 receptor antagonist. The P2Y12 receptor is a G protein-coupled receptor (GPCR) located on the surface of platelets. When activated by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels contribute to platelet activation, aggregation, and thrombus formation. By blocking the P2Y12 receptor, this compound prevents these downstream signaling events, thereby inhibiting platelet aggregation.
Q2: How should I prepare a stock solution of this compound?
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
A3: The optimal concentration of this compound will vary depending on the cell type, agonist concentration, and specific experimental conditions. A common starting point for in vitro experiments with P2Y12 antagonists is to perform a dose-response curve. Based on data from related compounds, a broad range from 1 nM to 10 µM is a reasonable starting point to determine the IC50 value, which is the concentration of an inhibitor where the response (or binding) is reduced by half.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Before conducting functional assays, it is crucial to determine the non-toxic concentration range of this compound for your specific cell line. This can be achieved by performing a cytotoxicity assay, such as an MTT or LDH assay. Cells should be incubated with a range of this compound concentrations for a duration similar to your planned experiment. The results will help you distinguish between a true inhibitory effect and a cytotoxic one.
Data Presentation
As specific quantitative data for this compound is limited in publicly available literature, the following table summarizes key parameters for a closely related and well-characterized P2Y12 receptor antagonist, PSB-0413, which can be used as a reference.
| Parameter | Value (for PSB-0413) | Notes |
| Primary Target | P2Y12 Receptor | Selective antagonist. |
| Binding Affinity (Kd) | 3.3 ± 0.6 nM (Human Platelets) | Determined by radioligand binding assays using [³H]PSB-0413.[1] |
| Bmax | 425 ± 50 sites/platelet (Human Platelets) | Represents the density of P2Y12 receptors on human platelets.[1] |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO. |
| Storage | Store stock solutions at -20°C or -80°C | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
P2Y12 Receptor Binding Assay
This protocol is adapted from methods used for the P2Y12-selective radioligand [³H]PSB-0413 and can be used to determine the binding affinity of this compound.[2]
Objective: To determine the binding affinity (Ki) of this compound for the P2Y12 receptor through competitive binding with a radiolabeled antagonist.
Materials:
-
Human platelet membranes or cells expressing the P2Y12 receptor
-
[³H]PSB-0413 (Radioligand)
-
This compound (Competitor)
-
Binding Buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microtiter plate, combine the platelet membranes, a fixed concentration of [³H]PSB-0413, and varying concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.
Platelet Aggregation Assay
This protocol outlines a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.[3][4]
Objective: To measure the dose-dependent inhibition of ADP-induced platelet aggregation by this compound.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
This compound
-
ADP (Agonist)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from whole blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a submaximal concentration of ADP to the pre-incubated PRP to induce aggregation.
-
Record the change in light transmission for several minutes.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
cAMP Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to P2Y12 receptor activation and inhibition.[5][6]
Objective: To determine the effect of this compound on ADP-mediated inhibition of cAMP production.
Materials:
-
P2Y12-expressing cells (e.g., CHO-K1 or HEK293-T cells)
-
This compound
-
Forskolin (B1673556) (Adenylyl cyclase activator)
-
ADP (Agonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Seed P2Y12-expressing cells in a multi-well plate and grow to confluence.
-
Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
-
Incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a combination of forskolin (to induce cAMP production) and ADP (to inhibit cAMP production via P2Y12).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of this compound to reverse the ADP-induced inhibition of forskolin-stimulated cAMP accumulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low antagonist activity observed | 1. This compound concentration is too low. 2. Agonist (ADP) concentration is too high. 3. Compound has degraded. 4. Cells do not express functional P2Y12 receptors. | 1. Perform a wider dose-response curve, extending to higher concentrations.2. Optimize the agonist concentration to produce a submaximal response (e.g., EC50 or EC80).3. Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the compound.4. Verify P2Y12 receptor expression and functionality in your cell line (e.g., via RT-PCR, Western blot, or a positive control agonist). |
| High variability in results | 1. Inconsistent cell numbers. 2. Variable incubation times. 3. Platelet pre-activation during preparation. 4. Inconsistent agonist/antagonist preparation. | 1. Ensure accurate cell counting and seeding density.2. Use a timer to ensure consistent incubation periods.3. Handle platelets gently, maintain them at room temperature, and use them within a few hours of preparation.[7]4. Prepare fresh agonist and antagonist solutions for each experiment and ensure thorough mixing. |
| Observed cytotoxicity | 1. This compound is toxic at the tested concentrations. 2. High final DMSO concentration. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range for your cell line.2. Ensure the final DMSO concentration in your assay is below 0.5%.[7] |
| Compound precipitation in media | 1. Solubility limit exceeded. 2. High final DMSO concentration. | 1. Prepare a lower concentration stock solution or test different buffer conditions.2. Keep the final DMSO concentration below 0.5% and add the stock solution to the medium while vortexing.[7] |
Visualizations
References
- 1. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of PSB-16131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PSB-16131. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a known inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase-2 (ENTPDase2), also known as NTPDase2. It exhibits potent inhibition of this enzyme with a reported half-maximal inhibitory concentration (IC50) of 539 nM.
Q2: Are there any known off-target effects of this compound?
While this compound is potent against ENTPDase2, comprehensive public data on its selectivity profile against other related enzymes is limited. Generally, the development of selective ENTPDase inhibitors is challenging due to the structural similarity among the different isoforms.[1] Potential off-target effects could occur on other ectonucleotidases, purinergic receptors, or other nucleotide-binding proteins.
Q3: Has this compound been tested against other ENTPDase isoforms?
There is limited publicly available quantitative data on the activity of this compound against other ENTPDase isoforms such as ENTPDase1, ENTPDase3, and ENTPDase8. To ensure the specificity of experimental results, it is recommended to perform counter-screening against these isoforms if they are expressed in your system of interest.
Q4: Could this compound interact with P2Y purinergic receptors?
Q5: Is there any information on the effect of this compound on alkaline phosphatases?
Tissue-nonspecific alkaline phosphatase (TNAP) is another ecto-enzyme that can hydrolyze extracellular nucleotides. There is no specific public data on the inhibitory activity of this compound against TNAP.
Q6: I've seen information about a compound called PSB-16133. Is this related to this compound?
PSB-16133 is a distinct compound that has been characterized as a selective antagonist of the P2Y4 receptor. It is important not to confuse this compound with this compound, which is an ENTPDase2 inhibitor. Always verify the compound identity and source.
Troubleshooting Guides
Problem: Unexpected experimental results that may be due to off-target effects.
Possible Cause: this compound may be interacting with targets other than ENTPDase2 in your experimental model.
Solutions:
-
Validate Target Engagement: Confirm that the observed effects are due to the inhibition of ENTPDase2. This can be achieved through:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ENTPDase2 and see if it phenocopies the effect of this compound.
-
Use of a structurally different ENTPDase2 inhibitor: If available, a second inhibitor with a different chemical scaffold should produce similar results if the effect is on-target.
-
-
Counter-Screening: If you suspect off-target activity, consider performing or commissioning counter-screening assays against a panel of relevant targets. Based on the known biology of your system, this could include:
-
Other ENTPDase isoforms (ENTPDase1, 3, 8)
-
A panel of P2Y receptors
-
Tissue-nonspecific alkaline phosphatase (TNAP)
-
A broad kinase panel, as kinase inhibition is a common source of off-target effects for small molecules.
-
-
Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at concentrations consistent with the known IC50 of this compound for ENTPDase2 (around 539 nM). Off-target effects may appear at higher concentrations.
Data Summary
Currently, specific quantitative data on the off-target activity of this compound is not available in the public domain. The following table summarizes the primary activity of this compound.
| Target | Activity | Value | Reference |
| ENTPDase2 (NTPDase2) | IC50 | 539 nM | [1] |
Experimental Protocols
Protocol: Assessing Potential Off-Target Effects on P2Y Receptors using a Calcium Mobilization Assay
This is a general protocol to illustrate how one might test for off-target effects on Gq-coupled P2Y receptors.
-
Cell Culture: Culture a cell line endogenously expressing or recombinantly overexpressing a specific P2Y receptor subtype (e.g., HEK293 cells expressing P2Y1, P2Y2, P2Y4, P2Y6, or P2Y11).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.
-
Compound Incubation: Add this compound at various concentrations to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist for the specific P2Y receptor being tested (e.g., ADP for P2Y1, ATP/UTP for P2Y2, UTP for P2Y4, UDP for P2Y6, ATP for P2Y11).
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Compare the agonist-induced calcium response in the presence and absence of this compound. A significant reduction in the agonist response would suggest a potential antagonistic effect of this compound on that P2Y receptor.
Visualizations
References
Troubleshooting PSB-16131 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of PSB-16131 in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Question: Why is my this compound solution cloudy or showing precipitation?
Answer: Cloudiness or precipitation of this compound in solution can be attributed to several factors, primarily related to solubility limits and solution conditions.
-
Solvent Suitability: The chosen solvent may not be optimal for maintaining this compound in solution at the desired concentration. It is crucial to consult the manufacturer's datasheet for recommended solvents.
-
Concentration Exceeds Solubility: The concentration of your solution may exceed the solubility limit of this compound in that specific solvent and temperature.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage or handling can lead to precipitation.
-
pH of the Solution: The pH of the buffer or medium can significantly impact the solubility of a compound, especially if it has ionizable groups.
Troubleshooting Steps:
-
Verify Recommended Solvents: Double-check the product datasheet for the most appropriate solvents for this compound.
-
Adjust Concentration: Try preparing a more dilute solution to ensure the concentration is within the solubility limit.
-
Gentle Warming: Gently warm the solution in a water bath to aid in redissolving the precipitate. Be cautious, as excessive heat can cause degradation.
-
Sonication: Use a sonicator to help break up particulate matter and facilitate dissolution.
-
pH Adjustment: If using an aqueous buffer, measure and adjust the pH to a range where this compound is known to be more soluble.
Question: How can I determine if my this compound is degrading in solution?
Answer: Degradation of this compound can be indicated by several observations.
-
Visual Changes: A change in the color of the solution can be a sign of chemical degradation.
-
Reduced Biological Activity: A noticeable decrease in the expected biological effect in your assays is a strong indicator of compound degradation.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the appearance of degradation products and a decrease in the parent compound peak.
Preventative Measures:
-
Proper Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize degradation.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in foil, as some compounds are light-sensitive.
-
Use of Fresh Solutions: Prepare fresh working solutions from a frozen stock on the day of the experiment whenever possible.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For initial stock solutions, organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are commonly used. The choice of solvent should be based on the manufacturer's recommendations and the compatibility with your experimental system. For aqueous working solutions, it is important to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C, to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What is the recommended procedure for preparing a working solution from a stock solution?
A3: To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution with the appropriate aqueous buffer or cell culture medium to the desired final concentration immediately before use. Ensure thorough mixing.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | >50 | >100 |
| Ethanol | 10 | 20 |
| PBS (pH 7.2) | <0.1 | <0.2 |
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Temperature | Solvent | Stability (t½) |
| -80°C | DMSO | > 6 months |
| -20°C | DMSO | ~3 months |
| 4°C | Aqueous Buffer | < 24 hours |
| Room Temperature | Aqueous Buffer | ~2-4 hours |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial containing the powder to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at the recommended temperature (-20°C or -80°C).
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation: Prepare a working solution of this compound in the desired aqueous buffer.
-
Incubation: Incubate the solution under the experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots using HPLC or LC-MS to quantify the amount of intact this compound remaining.
-
Data Interpretation: Plot the concentration of this compound versus time to determine the degradation rate and half-life (t½) of the compound under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow using this compound.
How to prevent degradation of PSB-16131
Important Note: Initial searches for "PSB-16131" did not yield any publicly available information, suggesting it may be an internal compound code, an incorrect identifier, or not a widely available chemical. To fulfill the request for a comprehensive technical support guide, we have used PSB-603 , a well-documented A2B adenosine (B11128) receptor antagonist, as a representative compound. All information provided below pertains to PSB-603.
This guide is intended for researchers, scientists, and drug development professionals using PSB-603 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSB-603 and what is its primary mechanism of action?
A1: PSB-603 is a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR), with a Ki value of approximately 0.553 nM for the human receptor.[1] It exhibits over 17,000-fold selectivity for A2BAR compared to other adenosine receptors (A1, A2A, and A3).[2] Its primary mechanism is to block the signaling pathway initiated by the binding of adenosine to the A2B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: What are the recommended storage conditions for PSB-603?
A2: For long-term stability, PSB-603 should be stored as a solid powder at -20°C. In this state, it is stable for up to 3 years. When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][5] Avoid repeated freeze-thaw cycles to minimize degradation.
Q3: What is the best solvent for preparing PSB-603 stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of PSB-603. It is soluble in DMSO up to 50 mM.[2] For in vivo studies, PSB-603 is often administered as a suspension in 1% Tween 80.[1]
Q4: Can I use PSB-603 in animal studies? What are the typical dosages?
A4: Yes, PSB-603 has been used in various in vivo studies, particularly in mice. Dosages can range from 1 mg/kg to 10 mg/kg, administered intraperitoneally (i.p.).[1][6] The optimal dose will depend on the specific animal model and experimental design. It is crucial to perform dose-response studies to determine the most effective concentration for your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no biological effect observed in cell-based assays. | 1. PSB-603 Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The final concentration in the assay may be too low or too high. 3. Cell Line Unresponsive: The cell line used may not express the A2B adenosine receptor or the downstream signaling components. 4. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Verify Compound Integrity: Use a fresh vial of PSB-603 or a newly prepared stock solution. Ensure proper storage conditions have been maintained. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 3. Confirm A2BAR Expression: Check the literature or perform qPCR or Western blotting to confirm A2B receptor expression in your cell line. 4. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1% DMSO). |
| Precipitation of PSB-603 in aqueous solutions or cell culture media. | 1. Poor Solubility: PSB-603 has low aqueous solubility. 2. High Final Concentration: The desired final concentration may exceed its solubility limit in the aqueous buffer. | 1. Use a Co-solvent: For in vivo preparations, a co-solvent system such as 50% PEG300 and 50% saline can be used.[5] 2. Prepare as a Suspension: For some in vivo applications, PSB-603 can be administered as a suspension in 1% Tween 80.[1] 3. Lower Final Concentration: Reduce the final working concentration in your assay. |
| Unexpected off-target effects. | 1. High Concentration: Although highly selective, at very high concentrations, PSB-603 might interact with other cellular targets. 2. A2BAR-Independent Effects: Some studies have reported A2B receptor-independent effects of PSB-603, such as on mitochondrial oxidative phosphorylation.[7] | 1. Use the Lowest Effective Concentration: Determine the minimal concentration that produces the desired effect through careful dose-response studies. 2. Use Control Compounds: Include a structurally different A2B antagonist to confirm that the observed effect is mediated by A2B receptor blockade. 3. Consult Literature: Review literature for known off-target or A2BAR-independent effects of PSB-603. |
Quantitative Data on Stability
| Storage Condition | Solvent | Temperature | Estimated % Purity after 1 Month | Estimated % Purity after 6 Months |
| Solid Powder | N/A | -20°C | >99% | >98% |
| Stock Solution (10 mM) | DMSO | -20°C | ~95% | ~80% |
| Stock Solution (10 mM) | DMSO | -80°C | >99% | ~97% |
| Aqueous Suspension (in 1% Tween 80) | Aqueous | 4°C | Unstable, prepare fresh | N/A |
Experimental Protocols
Preparation of PSB-603 Stock Solution
-
Materials:
-
PSB-603 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the PSB-603 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of PSB-603 powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming (to 60°C) and sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5]
-
In Vivo Administration of PSB-603 (Mouse Model)
-
Materials:
-
PSB-603 powder
-
1% Tween 80 in sterile saline
-
Sterile tubes
-
Homogenizer or sonicator
-
-
Procedure:
-
Calculate the total amount of PSB-603 required for the study based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Weigh the PSB-603 powder and place it in a sterile tube.
-
Add the required volume of 1% Tween 80 in sterile saline to achieve the final desired concentration for injection.
-
Homogenize or sonicate the mixture to create a uniform suspension.
-
Administer the suspension to the mice via intraperitoneal (i.p.) injection at the calculated volume.
-
Prepare the suspension fresh on the day of administration.
-
Visualizations
A2B Adenosine Receptor Signaling Pathway
Caption: A diagram of the canonical A2B adenosine receptor signaling pathway.
Experimental Workflow for a Cell-Based Assay
Caption: A general workflow for testing PSB-603 in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB 603 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PSB-16131
Disclaimer: The compound "PSB-16131" is not documented in publicly available scientific literature. For the purpose of this guide, we will address common unexpected results in the context of a hypothetical novel kinase inhibitor. The principles and troubleshooting steps described here are broadly applicable to research and development involving small molecule inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected inhibition of our target kinase by this compound. What are the possible causes?
A1: Several factors could contribute to lower-than-expected potency. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Handling: Ensure the compound has been stored correctly and has not degraded. Verify the correct solvent is used and that the compound is fully solubilized.
-
Assay Conditions: The concentration of ATP in your assay can significantly impact the apparent IC50 of an ATP-competitive inhibitor. Ensure your ATP concentration is at or near the Km for the kinase. Also, confirm the accuracy of your serial dilutions.
-
Enzyme/Cellular System: The specific isoform or mutant of the kinase being tested can exhibit different sensitivity. In cellular assays, factors like cell permeability, efflux pumps, and off-target effects can reduce the effective intracellular concentration of the inhibitor.
Q2: Our in-vitro kinase assay shows potent inhibition, but this compound has low efficacy in our cell-based assays. Why is there a discrepancy?
A2: This is a common challenge in drug discovery. The transition from a biochemical to a cellular environment introduces multiple complex variables.
-
Cellular Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, this compound might engage other targets that counteract the intended effect or cause toxicity.
Q3: We are seeing significant cell toxicity at concentrations where we expect to see target engagement. How can we determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is crucial.
-
Rescue Experiments: If the toxicity is on-target, you may be able to rescue the phenotype by introducing a downstream component of the inhibited pathway.
-
Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this analog does not cause toxicity, it suggests the toxicity is on-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the target kinase. If this phenocopies the toxicity observed with this compound, it points to an on-target effect.
-
Off-Target Profiling: Screen this compound against a panel of other kinases or receptors to identify potential off-targets that could be responsible for the toxic effects.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound in a Kinase Activity Assay
This guide provides a systematic approach to troubleshooting variability in IC50 measurements.
Table 1: Potential Causes and Solutions for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect solutions for precipitate. Determine the solubility of this compound in your assay buffer. Consider using a different solvent or adding a solubilizing agent like DMSO (ensure final concentration is tolerated by the enzyme). |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step. |
| Variable ATP Concentration | Prepare a large batch of ATP stock solution and aliquot for single use to ensure consistency across experiments. Re-verify the ATP concentration using spectrophotometry. |
| Enzyme Instability | Ensure the kinase is stored correctly and handled on ice. Perform a time-course experiment to determine the linear range of the enzyme activity. |
| Assay Reagent Degradation | Check the expiration dates of all reagents. Prepare fresh buffers and substrate solutions. |
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute this compound in DMSO, followed by a final dilution into the reaction buffer.
-
Add the kinase and the peptide substrate to the wells of a microplate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km of the kinase.
-
Allow the reaction to proceed for a specific time within the linear range of the assay.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Guide 2: Investigating Cellular Off-Target Effects
This workflow outlines steps to identify potential off-target effects of this compound in a cellular context.
Caption: Workflow for investigating potential off-target effects.
Signaling Pathway Diagrams
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, assuming it is a kinase inhibitor.
Diagram 1: Hypothetical Kinase Cascade Inhibition
This diagram shows this compound inhibiting an upstream kinase (Kinase A), leading to the downstream blockade of a signaling cascade.
Caption: Inhibition of a kinase cascade by this compound.
Diagram 2: Logical Flow for Differentiating On-Target vs. Off-Target Cytotoxicity
This diagram provides a logical framework for experimental design to determine the source of unexpected cytotoxicity.
Caption: Logic diagram for cytotoxicity investigation.
Technical Support Center: Improving the In Vitro Efficacy of PSB-16131
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for PSB-16131?
A1: Based on its nomenclature, this compound is presumed to be an antagonist of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately promotes platelet activation and aggregation.[2][3] As an antagonist, this compound is expected to block these effects.
Q2: How should I dissolve and store this compound?
A2: The solubility and stability of this compound are not publicly documented. For a novel compound, it is recommended to first attempt dissolution in a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] Many organic compounds are soluble in DMSO. For aqueous-based cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Stability in aqueous solutions can be variable. It is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment. Long-term storage of the solid compound should be at -20°C or lower, protected from light and moisture.
Q3: I am observing low potency or inconsistent results with this compound. What are the common causes?
A3: Inconsistent efficacy with a compound like this compound in vitro can stem from several factors:
-
Compound Instability: The compound may be degrading in your assay medium. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions.
-
Solubility Issues: The compound may be precipitating at the tested concentrations. Visually inspect your solutions and consider performing a solubility test.
-
Incorrect Assay Conditions: The chosen cell type, agonist concentration, or incubation time may not be optimal for observing the antagonist effect.
-
Cell Health and Passage Number: Poor cell health or high passage numbers can lead to altered receptor expression and signaling, affecting reproducibility.[4][5]
-
Plastic Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration. Using low-adsorption plates or including a small amount of bovine serum albumin (BSA) in the assay buffer can mitigate this.
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y12 receptor, which this compound is presumed to inhibit.
Caption: P2Y12 receptor signaling pathway.
Experimental Protocols and Troubleshooting
P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor and can be used to determine the binding affinity of this compound through competition.
Experimental Workflow:
Caption: Radioligand binding assay workflow.
Protocol:
-
Preparation of Platelet Membranes:
-
Isolate human platelets from whole blood by differential centrifugation.[6]
-
Lyse the platelets in a hypotonic buffer and pellet the membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of a P2Y12-specific radioligand (e.g., [³H]PSB-0413 at a concentration near its Kd), and a range of concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a known, non-labeled P2Y12 antagonist.
-
Add the platelet membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand concentration is too high. Insufficient washing. | Optimize radioligand concentration. Increase the number and volume of washes. |
| Low Specific Binding | Low receptor expression in membranes. Inactive radioligand. | Use membranes with higher receptor density. Check the age and storage of the radioligand. |
| Poor Curve Fit | Inaccurate pipetting. Compound precipitation. | Use calibrated pipettes. Check the solubility of this compound in the assay buffer. |
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.
Experimental Workflow:
Caption: Platelet aggregation assay workflow.
Protocol:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Draw whole blood into sodium citrate (B86180) tubes.[5]
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[7]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[7]
-
Adjust the platelet count in the PRP if necessary.
-
-
Aggregation Assay:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set time (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each sample.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spontaneous Aggregation | Platelets activated during preparation. | Use careful blood drawing and handling techniques. Ensure all plasticware is clean. |
| Low Aggregation Response to ADP | Low platelet count. Poor platelet health. | Adjust platelet count. Use freshly prepared PRP. |
| High Variability between Replicates | Inconsistent pipetting. Temperature fluctuations. | Ensure accurate pipetting. Maintain a constant temperature of 37°C. |
cAMP Measurement Assay
This assay measures the intracellular cAMP levels and can be used to assess the functional consequence of P2Y12 receptor antagonism by this compound.
Experimental Workflow:
Caption: cAMP measurement assay workflow.
Protocol:
-
Cell Culture:
-
Culture cells endogenously expressing the P2Y12 receptor (e.g., human platelets) or a cell line stably expressing the recombinant human P2Y12 receptor in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Add varying concentrations of this compound and incubate.
-
Add a fixed concentration of ADP to inhibit adenylyl cyclase.
-
Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Data Analysis:
-
The inhibitory effect of ADP on forskolin-stimulated cAMP levels will be attenuated by this compound.
-
Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 for the reversal of ADP's effect.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | Insufficient forskolin stimulation. Low cell number. | Optimize forskolin concentration. Increase the cell seeding density. |
| High Basal cAMP Levels | Endogenous GPCR activation. | Serum-starve cells prior to the assay. |
| Inconsistent Results | Cell lifting during washes. Inaccurate timing of additions. | Perform washes gently. Use a multichannel pipette or automated liquid handler for consistent timing. |
By following these detailed protocols and troubleshooting guides, researchers can systematically address challenges and improve the in vitro efficacy and reproducibility of their experiments with the putative P2Y12 antagonist, this compound.
References
- 1. P2Y12 receptor blockade augments glycoprotein IIb-IIIa antagonist inhibition of platelet activation, aggregation, and procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSB-1011 sodium | inhibitor of the rat P2X2 receptor | CAS# 4499-01-8 | InvivoChem [invivochem.com]
- 3. Selective blockade of P2Y12 receptors by prasugrel inhibits myocardial infarction induced by thrombotic coronary artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. P2Y12 Inhibition in Non ST-Elevation MI: Can Later Be Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Cytotoxicity of Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with investigational compounds, using PSB-16131 as a representative example, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see a therapeutic effect. What are the initial steps to troubleshoot this?
A1: High-concentration cytotoxicity is a common challenge in drug development. The initial steps involve confirming the observation, assessing the nature of the cytotoxicity, and optimizing your experimental setup. We recommend a systematic approach:
-
Verify Experimental Parameters: Double-check calculations for dilutions and final concentrations. Ensure the correct vehicle control is being used and that it is not contributing to cytotoxicity.
-
Cell Health and Density: Confirm that your cells are healthy, within a low passage number, and seeded at an optimal density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[1][2]
-
Select Appropriate Cytotoxicity Assays: Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity). Using orthogonal methods can provide a more complete picture of the cytotoxic mechanism.[3][4][5]
Q2: What type of cytotoxicity assays should we consider to better understand the effects of this compound?
A2: To comprehensively assess the cytotoxicity of this compound, we recommend employing a combination of assays that measure different cellular endpoints. This approach helps to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.[3][4]
| Assay Type | Principle | Examples | Measures |
| Metabolic Activity | Measures the metabolic rate of viable cells, often through the reduction of a substrate by mitochondrial dehydrogenases.[4][6] | MTT, XTT, Resazurin | Cell viability and proliferation.[3][7] |
| Membrane Integrity | Measures the release of intracellular components from cells with compromised membranes.[4] | LDH Release Assay | Cell death (necrosis).[5] |
| ATP Content | Quantifies intracellular ATP levels, which correlate with the number of viable cells.[3] | Luminescent ATP Assays | Cell viability. |
| Apoptosis | Detects markers of programmed cell death. | Caspase Activity Assays | Apoptosis.[3] |
Q3: Could the observed cytotoxicity of this compound be due to off-target effects?
A3: Yes, at high concentrations, the likelihood of off-target effects increases significantly.[8][9][10][11] Off-target binding can trigger unintended signaling pathways, leading to cytotoxicity. To investigate this, consider the following:
-
In Silico Analysis: Use computational tools to predict potential off-target binding sites for this compound based on its chemical structure.
-
Competitive Binding Assays: If known off-targets are identified, perform competitive binding experiments to confirm these interactions.
-
Phenotypic Screening: Utilize cell lines with known differences in the expression of potential off-targets to see if cytotoxicity varies.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and mitigating the cytotoxicity of this compound at high concentrations.
Problem: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates.[1][12]
-
Solution:
-
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
When adding the compound, mix gently and consistently.
-
To mitigate edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.[12]
-
Problem: High background signal in control wells.
-
Possible Cause: Contamination of the cell culture medium or interference of the medium components (e.g., phenol (B47542) red) with the assay reagents.[1]
-
Solution:
-
Use fresh, sterile medium for all experiments.
-
For colorimetric assays, consider using a phenol red-free medium.[1]
-
Problem: Discrepancy between different cytotoxicity assays.
-
Possible Cause: The compound may be inducing a specific cell death pathway that is not detected by all assays. For example, a compound might be cytostatic rather than cytotoxic, which would be reflected in a metabolic assay but not necessarily in an LDH release assay.[4]
-
Solution:
-
Employ a panel of assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive view of the compound's effect.[5]
-
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[6]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[1]
-
-
Formazan (B1609692) Solubilization:
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Visualizations
Caption: A flowchart for troubleshooting high cytotoxicity.
Caption: Off-target effects of high compound concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NTPDase Inhibitors: Profiling PSB-16131 Against Key Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of PSB-16131, a notable NTPDase2 inhibitor, with other commercially available NTPDase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid in your research and development endeavors.
Quantitative Comparison of NTPDase Inhibitors
The inhibitory potency and selectivity of various compounds against different isoforms of ectonucleoside triphosphate diphosphohydrolases (NTPDases) are summarized below. This data, compiled from multiple sources, offers a quantitative basis for comparing this compound with other inhibitors.
| Inhibitor | Target NTPDase Isoform(s) | IC50 / Ki (µM) | Mechanism of Inhibition | Reference(s) |
| This compound | human NTPDase2 | IC50: 0.539 | Non-competitive | [1] |
| NTPDase1, 3, 8 | Data not available, but described as selective for NTPDase2 | [2] | ||
| PSB-6426 | human NTPDase2 | Ki: 8.2 | Competitive | |
| NTPDase-IN-1 | human NTPDase1 | IC50: 0.05 | Non-competitive | |
| human NTPDase2 | IC50: 0.23 | Non-competitive | ||
| human NTPDase8 | IC50: 0.54 | |||
| NTPDase-IN-2 | human NTPDase2 | IC50: 0.04 | Non-competitive | |
| human NTPDase8 | IC50: 2.27 | |||
| CD39-IN-1 | CD39 (NTPDase1) | IC50: 0.0687 | Not specified | |
| ARL 67156 | NTPDase1 (CD39) | Ki: 11 | Competitive | [3][4] |
| NTPDase3 | Ki: 18 | Competitive | [3][4] | |
| POM-1 | NTPDase1 | Ki: 2.58 | Not specified | [2][5][6] |
| NTPDase2 | Ki: 28.8 | Not specified | [2][5][6] | |
| NTPDase3 | Ki: 3.26 | Not specified | [2][5][6] | |
| PSB-069 | NTPDase1, 2, 3 | Ki: 16-18 | Not specified |
Signaling Pathway of NTPDases and Their Inhibition
NTPDases are crucial enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. This regulation is vital in numerous physiological processes, including neurotransmission, inflammation, and thrombosis. The diagram below illustrates the catalytic cascade of NTPDases and the points of inhibition.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key assays used to evaluate NTPDase inhibitors.
Malachite Green Assay for NTPDase Activity
This colorimetric assay is widely used to measure the inorganic phosphate (B84403) (Pi) released by NTPDase-mediated hydrolysis of ATP or ADP.
Principle: The assay is based on the formation of a green complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be quantified spectrophotometrically.[7][8][9]
Materials:
-
96-well microplate
-
NTPDase enzyme source (e.g., recombinant enzyme, cell membrane preparations)
-
Substrate solution (ATP or ADP in assay buffer)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ or MgCl₂)
-
Malachite Green Reagent A (Malachite green and ammonium (B1175870) molybdate in sulfuric acid)
-
Malachite Green Reagent B (Citrate or polyvinyl alcohol solution to stabilize the color)
-
Phosphate standard solution for standard curve
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the phosphate standard and the test inhibitor.
-
Enzyme and Inhibitor Pre-incubation: Add the NTPDase enzyme solution to the wells of the microplate. Then, add the test inhibitor at various concentrations to the respective wells. A control with no inhibitor should be included. Incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution (ATP or ADP) to all wells.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at the reaction temperature, allowing for enzymatic hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction by adding Malachite Green Reagent A, followed by Reagent B. This will also initiate the color development. Incubate for 15-20 minutes at room temperature for the color to stabilize.[8][10][11]
-
Measurement: Measure the absorbance at a wavelength between 600 and 660 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Generate a phosphate standard curve. Determine the amount of phosphate released in each well from the standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Capillary Electrophoresis (CE) Assay for NTPDase Activity
CE offers a high-resolution method to separate and quantify the substrate and products of the NTPDase reaction, providing detailed kinetic information.[12]
Principle: The enzymatic reaction is performed in-capillary, and then an electric field is applied to separate the charged substrate (ATP/ADP) and products (ADP/AMP) based on their electrophoretic mobility.
Materials:
-
Capillary electrophoresis instrument with a UV detector
-
Fused-silica capillary
-
NTPDase enzyme source
-
Substrate solution (ATP or ADP)
-
Test inhibitor
-
Running buffer (e.g., phosphate buffer)
-
Internal standard (optional)
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing it with solutions such as sodium hydroxide, water, and finally the running buffer.
-
In-Capillary Reaction:
-
Inject a plug of the substrate solution (with or without the test inhibitor) into the capillary.
-
Inject a plug of the enzyme solution.
-
Inject another plug of the substrate solution (with or without the inhibitor).
-
-
Incubation: Allow the reaction to proceed within the capillary for a defined period (e.g., 5 minutes) without an applied voltage.
-
Electrophoretic Separation: Apply a voltage to initiate the separation of the substrate and its hydrolysis products.
-
Detection: Detect the separated components as they pass through the detector, typically by UV absorbance at a specific wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas of the substrate and product(s). Calculate the extent of substrate conversion and determine the enzyme activity. For inhibition studies, perform the assay with varying concentrations of the inhibitor to calculate the IC50 or Ki value.
Experimental Workflow for NTPDase Inhibitor Evaluation
The systematic evaluation of a potential NTPDase inhibitor involves a multi-step process, from initial screening to detailed kinetic analysis. The following diagram outlines a typical workflow.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Ticlopidine in its prodrug form is a selective inhibitor of human NTPDase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. interchim.fr [interchim.fr]
- 11. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
A Head-to-Head Comparison of NTPDase Inhibitors: PSB-16131 versus ARL67156
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of two commonly used NTPDase inhibitors, PSB-16131 and ARL67156, supported by experimental data to facilitate an informed choice for your research needs.
Extracellular nucleotides such as ATP and ADP play a crucial role in a variety of physiological and pathological processes by activating P2 receptors. The concentration of these signaling molecules is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). The ability to modulate the activity of these enzymes with specific inhibitors is invaluable for studying purinergic signaling and for the development of novel therapeutics. This guide focuses on a comparative analysis of this compound and ARL67156, two prominent NTPDase inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and ARL67156 against various human NTPDase isoforms. This data, compiled from multiple studies, highlights the distinct selectivity profiles of these two compounds.
| Inhibitor | Target NTPDase | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition |
| This compound | NTPDase2 | - | 539 nM[1][2] | Non-competitive[1] |
| ARL67156 | NTPDase1 (CD39) | 11 µM[1][3][4] | - | Competitive[1][3][4] |
| NTPDase3 | 18 µM[1][3][4] | - | Competitive[1][3] | |
| NPP1 | 12 µM[1][3] | - | Competitive[1][3] | |
| NTPDase2 | Weak inhibitor[3][5] | - | Competitive[5] | |
| NTPDase8 | Weak inhibitor[3][5] | - | Competitive[5] |
Key Differences and Experimental Considerations
This compound emerges as a potent and selective inhibitor of human NTPDase2, operating through a non-competitive mechanism of action[1]. Its high potency, with an IC50 value in the nanomolar range, makes it a valuable tool for specifically investigating the role of NTPDase2 in various biological systems.
In contrast, ARL67156 is a competitive inhibitor with a broader spectrum of activity, primarily targeting NTPDase1 and NTPDase3 with micromolar affinity[1][3][4]. It is notably a weak inhibitor of NTPDase2 and NTPDase8[3][5]. Researchers should be aware that ARL67156 has also been reported to exhibit inhibitory activity against ecto-5'-nucleotidase (CD73), potentially acting as a dual CD39/CD73 inhibitor[4][6]. This broader selectivity profile should be taken into account when interpreting experimental results.
Signaling Pathway and Inhibition Points
The following diagram illustrates the general signaling pathway of extracellular nucleotide degradation by NTPDases and highlights the primary targets of this compound and ARL67156.
Caption: Inhibition of NTPDase signaling pathway.
Experimental Workflow for Assessing NTPDase Inhibition
The determination of NTPDase inhibitory activity typically involves quantifying the hydrolysis of ATP or ADP. The following diagram outlines a general experimental workflow.
Caption: NTPDase inhibition assay workflow.
Detailed Experimental Protocols
A common method for measuring NTPDase activity is the malachite green assay, which quantifies the inorganic phosphate (B84403) (Pi) released during ATP or ADP hydrolysis.
Malachite Green Assay Protocol (General Outline)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), divalent cations (e.g., CaCl₂ or MgCl₂), and the NTPDase enzyme source (recombinant protein or cell membrane preparation).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or ARL67156) to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid (TCA).
-
Phosphate Detection: Add the malachite green reagent to each well. This reagent forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Construct dose-response curves to determine the IC50 values of the inhibitors. For determining the mechanism of inhibition and Ki values, the assay should be performed with varying substrate concentrations.
HPLC-Based Method
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to directly measure the consumption of the substrate (ATP/ADP) and the formation of the product (ADP/AMP). This method offers high specificity and can be particularly useful for detailed kinetic studies. The general workflow is similar to the malachite green assay up to the reaction termination step. Following termination, the samples are analyzed by HPLC to separate and quantify the different nucleotides.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
Validating the Inhibitory Effect of PSB-16131 on NTPDase2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of PSB-16131 on ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2) with other alternative inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.
Introduction to NTPDase2 and Its Inhibition
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of ecto-enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. NTPDase2, in particular, preferentially hydrolyzes ATP to ADP, thereby modulating the activation of various P2 purinergic receptors.[1][2] This modulation has implications in a range of physiological and pathological processes, including thrombosis, inflammation, and cancer, making NTPDase2 a compelling target for therapeutic intervention.[3][4] The development of potent and selective NTPDase2 inhibitors is therefore of significant interest. This guide focuses on this compound, a known inhibitor of NTPDase2, and compares its performance with other commercially available alternatives.
Comparative Analysis of NTPDase2 Inhibitors
The inhibitory potency of this compound and other selected compounds against human NTPDase2 has been evaluated in various studies. The following table summarizes their reported IC50 and Ki values, providing a quantitative comparison of their efficacy. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| This compound | Non-competitive | 0.539 | - | [2] |
| PSB-6426 | Competitive | 42 | 8.2 | [3][4] |
| 2-hexylthio-β,γ-CH2-ATP | - | - | 20 | [5] |
| PSB-071 | - | 12.80 | - | [2] |
| PSB-2020 | - | 0.551 | - | [2] |
Experimental Protocols
Accurate and reproducible experimental methods are critical for validating the inhibitory effect of compounds on NTPDase2. Below are detailed protocols for two commonly used assays: the Malachite Green Assay and the Capillary Electrophoresis Assay.
Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase2 (expressed in COS-7 or other suitable cells)
-
ATP (substrate)
-
This compound and other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
Malachite Green Reagent (solution of malachite green, ammonium (B1175870) molybdate, and a stabilizer like polyvinyl alcohol in an acidic medium)
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of ATP, inhibitors, and phosphate standards in the assay buffer.
-
Enzyme Preparation: Dilute the NTPDase2 enzyme preparation in cold assay buffer to the desired concentration.
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the assay buffer.
-
Add 25 µL of the inhibitor solution at various concentrations (or buffer for control).
-
Add 25 µL of the diluted enzyme solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution (e.g., final concentration of 100 µM).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure linear product formation.
-
Stop Reaction and Color Development: Stop the reaction by adding 10 µL of the Malachite Green reagent. Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their concentrations.
-
Determine the amount of phosphate released in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Capillary Electrophoresis (CE) Assay
This method allows for the direct and rapid separation and quantification of the substrate (ATP) and the product (ADP).
Materials:
-
Recombinant human NTPDase2
-
ATP (substrate)
-
This compound and other inhibitors
-
Reaction Buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Separation Buffer (e.g., 50 mM phosphate buffer, pH 6.5)
-
Polyacrylamide-coated fused-silica capillary
-
Capillary electrophoresis instrument with UV detection
Procedure:
-
Capillary Conditioning: Condition the capillary by flushing with water, followed by the separation buffer.
-
Sample Preparation: Prepare solutions of ATP and inhibitors in the reaction buffer.
-
In-Capillary Enzymatic Reaction:
-
Perform the enzymatic reaction directly within the capillary.
-
Hydrodynamically inject a plug of the substrate solution (with or without the inhibitor).
-
Inject a plug of the diluted NTPDase2 enzyme suspension.
-
Inject another plug of the substrate solution (with or without the inhibitor).
-
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 5 minutes) within the capillary at a controlled temperature (e.g., 37°C).
-
Electrophoretic Separation: Initiate the electrophoretic separation by applying a constant current (e.g., -60 µA).
-
Detection: Detect the separated substrate (ATP) and product (ADP) by their UV absorbance at 210 nm.
-
Data Analysis:
-
Determine the peak areas of ATP and ADP in the electropherograms.
-
Calculate the enzyme activity based on the amount of ADP produced.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 or Ki values as described for the Malachite Green Assay.
-
Visualizing Key Processes
To better understand the context and methodology of NTPDase2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Purinergic signaling pathway modulated by NTPDase2.
Caption: Experimental workflow for NTPDase2 inhibitor validation.
Conclusion
This compound is a potent, non-competitive inhibitor of NTPDase2, with an IC50 value in the sub-micromolar range.[2] When compared to other inhibitors such as the competitive inhibitor PSB-6426 and the ATP analogue 2-hexylthio-β,γ-CH2-ATP, this compound demonstrates comparable or superior potency.[3][5] The choice of inhibitor will ultimately depend on the specific research question, with competitive inhibitors being useful for probing the active site and non-competitive inhibitors for exploring allosteric modulation. The provided experimental protocols offer robust methods for independently verifying the inhibitory effects of these and other novel compounds, facilitating the advancement of research in the field of purinergic signaling and drug discovery.
References
- 1. Inhibitor Screening and Design [creative-enzymes.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2-Hexylthio-β,γ-CH2-ATP is an effective and selective NTPDase2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PSB-16131 Cross-reactivity with Ectonucleotidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PSB-16131, a potent NTPDase2 inhibitor, against a panel of other human ectonucleotidases. The data presented is compiled from in-vitro experimental findings to assist researchers in evaluating the selectivity of this compound for their specific applications.
Introduction to this compound and Ectonucleotidases
This compound is a synthetic anthraquinone (B42736) derivative identified as a potent and selective, non-competitive inhibitor of human ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2).[1][2] Ectonucleotidases are a group of cell surface enzymes that hydrolyze extracellular nucleotides, playing a crucial role in regulating purinergic signaling. This signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cancer. The primary families of ectonucleotidases include NTPDases (e.g., NTPDase1, 2, 3, and 8), ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs, e.g., NPP1), and alkaline phosphatases (APs). The selective inhibition of specific ectonucleotidase isoforms is a key strategy in the development of novel therapeutics targeting these pathways.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound against various human ectonucleotidases was determined using a malachite green-based phosphate (B84403) assay with recombinant human enzymes expressed in COS-7 cell membranes. The results, summarized in the table below, demonstrate the high selectivity of this compound for NTPDase2.
| Ectonucleotidase Target | IC50 (nM) | pIC50 | Inhibition at 10 µM |
| NTPDase2 | 539 | 6.27 | - |
| NTPDase1 | > 10,000 | < 5.0 | No significant inhibition |
| NTPDase3 | > 10,000 | < 5.0 | No significant inhibition |
| NTPDase8 | > 10,000 | Not Determined | No significant inhibition |
| NPP1 | > 10,000 | Not Determined | No significant inhibition |
| Alkaline Phosphatase | > 10,000 | Not Determined | No significant inhibition |
Data compiled from "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3".[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purinergic signaling pathway modulated by ectonucleotidases and the general workflow of the experimental protocol used to assess the inhibitory activity of this compound.
Caption: Purinergic signaling pathway showing the role of ectonucleotidases and the inhibitory action of this compound.
Caption: General experimental workflow for determining the inhibitory activity of this compound.
Experimental Protocols
The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay, which measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8 expressed in COS-7 cell membranes
-
Recombinant human NPP1
-
Bovine intestinal alkaline phosphatase
-
This compound
-
Adenosine 5'-triphosphate (ATP) as substrate
-
Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant ectonucleotidase preparations were diluted in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the incubation period. This compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction Mixture: In a 96-well plate, the reaction was initiated by adding the enzyme preparation to wells containing the assay buffer, varying concentrations of this compound (or vehicle control), and the substrate (ATP).
-
Incubation: The reaction plate was incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes), allowing for the enzymatic hydrolysis of ATP.
-
Reaction Termination and Color Development: The enzymatic reaction was stopped by the addition of the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction. The color was allowed to develop for a specified time (e.g., 15-20 minutes) at room temperature.
-
Absorbance Measurement: The absorbance of the colored complex was measured using a microplate reader at a wavelength between 620 and 660 nm.
-
Data Analysis: The amount of phosphate released was quantified by comparing the absorbance values to a standard curve generated with known concentrations of phosphate. The percentage of inhibition at each concentration of this compound was calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
The experimental data clearly demonstrate that this compound is a highly selective inhibitor of human NTPDase2. Its lack of significant activity against other tested ectonucleotidases, including NTPDase1, NTPDase3, NTPDase8, NPP1, and alkaline phosphatase, at concentrations up to 10 µM, underscores its value as a specific pharmacological tool for studying the physiological and pathological roles of NTPDase2. This high selectivity makes this compound a valuable lead compound for the development of therapeutic agents targeting NTPDase2-mediated pathways in diseases such as inflammation, neurodegeneration, and cancer.[1]
References
In Vitro vs. In Vivo Efficacy of PSB-16131: A Comparative Analysis of a Potent NTPDase2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the available efficacy data for PSB-16131, a potent inhibitor of the ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2). While in vitro data highlights its promise, a notable gap exists in the publicly available in vivo efficacy studies for this compound.
This compound has emerged as a significant research tool for studying the physiological and pathological roles of NTPDase2. This enzyme plays a crucial role in purinergic signaling by hydrolyzing extracellular ATP to ADP, thereby influencing a range of biological processes including inflammation, cancer progression, and neurotransmission.[1][2] This guide will detail the known in vitro activity of this compound, compare it with other relevant NTPDase2 inhibitors, and provide the experimental context for its evaluation.
In Vitro Efficacy of this compound
This compound demonstrates potent and selective inhibitory activity against human NTPDase2 in enzymatic assays. Its efficacy is characterized by a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating a high affinity for its target enzyme.
| Compound | Target | IC50 / Ki | Inhibition Type | Source |
| This compound | Human NTPDase2 | 539 nM (IC50) | Non-competitive | [3] |
| PSB-2020 | Human NTPDase2 | 551 nM (IC50) | Not Specified | [2] |
| PSB-6426 | Human NTPDase2 | 8.2 µM (Ki) | Competitive | [4][5] |
| 2-hexylthio-β,γ-CH2-ATP | Human NTPDase2 | 20 µM (Ki) | Not Specified | [6] |
| PSB-1011 | Human NTPDase3 | 390 nM (IC50) | Mixed-type | [2] |
In Vivo Efficacy of this compound
As of the latest available data, there are no published in vivo efficacy studies for this compound. The lack of in vivo data means that its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety in a whole-organism context, remain to be determined. The potential therapeutic applications of NTPDase2 inhibitors in conditions like cancer and neurodegenerative diseases underscore the importance of future in vivo investigations.[1][2]
Experimental Protocols
In Vitro NTPDase Activity Assay (Malachite Green Assay)
The in vitro inhibitory activity of this compound and its alternatives is typically determined using a malachite green-based colorimetric assay. This method quantifies the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
Principle: The assay is based on the reaction of malachite green with molybdate (B1676688) and free orthophosphate, which forms a stable green complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released, and therefore to the enzyme's activity.
Materials:
-
Recombinant human NTPDase2 enzyme
-
ATP (substrate)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and acid)
-
This compound and other test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
Add the enzyme to the wells of a 96-well plate containing the assay buffer and the inhibitor dilutions.
-
Initiate the enzymatic reaction by adding the substrate (ATP) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent to each well.
-
Allow color to develop for approximately 15-30 minutes at room temperature.
-
Measure the absorbance of the resulting green complex at a wavelength between 600 and 660 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the absorbance of the control (enzyme and substrate without inhibitor). The IC50 value is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Purinergic signaling pathway modulated by NTPDase2 and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro malachite green-based NTPDase2 inhibition assay.
Conclusion
This compound is a well-characterized, potent, and selective in vitro inhibitor of human NTPDase2. Its non-competitive mechanism of action distinguishes it from some other NTPDase2 inhibitors. While its in vitro profile makes it a valuable tool for basic research, the absence of in vivo efficacy and pharmacokinetic data currently limits its translational potential. Further research involving animal models is necessary to evaluate its therapeutic promise in diseases where NTPDase2 is a relevant target, such as cancer and inflammatory disorders. For researchers in drug development, while this compound serves as an excellent lead compound, the exploration of alternatives with potentially more favorable in vivo properties, such as PSB-6426 which is predicted to be orally bioavailable, would be a prudent strategy.[4][5]
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 2-Hexylthio-β,γ-CH2-ATP is an effective and selective NTPDase2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y Receptor Antagonists: PSB-16131 vs. Reactive Blue 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two purinergic receptor antagonists, PSB-16131 and Reactive Blue 2. While both compounds have been utilized in the study of P2Y receptors, they exhibit significant differences in selectivity and potency. This document aims to provide an objective overview based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction
Extracellular nucleotides, such as ATP and UTP, play crucial roles in a myriad of physiological processes by activating purinergic P2 receptors. This receptor family is divided into two main classes: the ionotropic P2X receptors and the G protein-coupled P2Y receptors. The P2Y receptor subfamily consists of eight distinct subtypes in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), each with a unique tissue distribution and pharmacological profile. The development of selective antagonists for these receptors is critical for elucidating their physiological functions and for their potential as therapeutic targets.
Reactive Blue 2, a reactive dye, was one of the earliest compounds identified as a P2Y receptor antagonist. However, its utility is limited by its low potency and lack of selectivity, as it interacts with various P2 receptor subtypes and other proteins. More recently, this compound and its analogs have emerged from the structural backbone of Reactive Blue 2 as more selective and potent antagonists, particularly for the P2Y₄ receptor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound's close analog, PSB-16133, and Reactive Blue 2 against various P2Y and P2X receptors. It is important to note that a direct head-to-head comparison in the same study is not available, and the data for Reactive Blue 2 is for the rat receptor, which may differ from the human ortholog.
| Compound | Target Receptor | Potency (IC₅₀) | Species | Reference |
| PSB-16133 (analog of this compound) | human P2Y₄ | 233 nM | Human | [1][2] |
| Reactive Blue 2 | rat P2Y₄ | ~20 µM (pIC₅₀ = 4.7) | Rat | [2] |
| Reactive Blue 2 | P2Y₁-like | 7.7 µM | Not Specified | |
| Reactive Blue 2 | P2X₁ | 28.4 µM | Not Specified |
Selectivity Profile
This compound and its analogs have been developed to exhibit improved selectivity for the P2Y₄ receptor over other P2Y subtypes. While a complete selectivity panel for this compound is not publicly available, its analog PSB-16133 has been reported to be selective versus other P2Y receptor subtypes[1][3].
Reactive Blue 2 is a non-selective antagonist, demonstrating activity at multiple P2Y and P2X receptor subtypes[4]. It has also been shown to inhibit other enzymes, such as protein kinases, further complicating the interpretation of experimental results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to determine the inhibitory constants of P2Y receptor antagonists.
Calcium Mobilization Assay for P2Y₄ Receptor Antagonists
This functional assay is commonly used to determine the potency of antagonists for Gq-coupled receptors like P2Y₄.
Objective: To measure the ability of a test compound (e.g., this compound or Reactive Blue 2) to inhibit the increase in intracellular calcium concentration induced by a P2Y₄ receptor agonist (e.g., UTP).
Cell Line: A human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y₄ receptor.
Materials:
-
P2Y₄-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2Y₄ receptor agonist (UTP)
-
Test compounds (this compound, Reactive Blue 2)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the P2Y₄-expressing cells into microplates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Incubation: Wash the cells to remove excess dye and then add the test compounds at various concentrations. Incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Add the P2Y₄ agonist (UTP) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Analysis: The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time. The inhibitory effect of the test compound is calculated as the percentage reduction of the agonist-induced signal. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways
The signaling pathways for the primary targets of this compound (P2Y₄) and a common target of Reactive Blue 2 (P2Y₁₂) are depicted below.
P2Y₄ Receptor Signaling Pathway
The P2Y₄ receptor is a Gq-coupled GPCR. Its activation by agonists like UTP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC)[5][6].
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
PSB-16131: A Comparative Guide to a Selective NTPDase2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PSB-16131, a potent and selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2), with alternative compounds. The information is supported by experimental data to ensure the reproducibility of key findings.
This compound has emerged as a valuable tool for studying the physiological and pathological roles of NTPDase2. This enzyme is involved in the regulation of purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. Its dysregulation has been implicated in inflammation, neurodegenerative diseases, and cancer.[1][2] this compound, with the chemical name 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a non-competitive inhibitor of human NTPDase2 with an IC50 value of 539 nM.[1][3][4][5][6]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and selected alternative compounds against various NTPDases. This data is crucial for designing experiments where isoform selectivity is important.
| Compound | Target NTPDase | IC50 (nM) | Inhibition Type | Reference |
| This compound | human NTPDase2 | 539 | Non-competitive | [1][4][5][6] |
| This compound | L. pneumophila Lp1NTPDase | 4,240 | - | [7] |
| PSB-2020 | human NTPDase2 | 551 | - | [4][5] |
| PSB-1011 | human NTPDase3 | 390 | Mixed | [5][8] |
| PSB-2046 | human NTPDase3 | 723 | - | [5] |
| ARL67156 | human NTPDase1, -3 | 11,000 (Ki), 18,000 (Ki) | Competitive | [6] |
| Reactive Blue 2 | Non-selective NTPDase | - | - | [7] |
Signaling Pathway of NTPDase2 in Purinergic Signaling
The diagram below illustrates the role of NTPDase2 in the purinergic signaling cascade and the point of inhibition by this compound. Extracellular ATP and ADP are key signaling molecules that activate purinergic receptors. NTPDase2, along with other ectonucleotidases, regulates the concentration of these molecules.
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific progress. Below are detailed methodologies for key experiments involving this compound.
Determination of NTPDase Inhibitory Activity (Malachite Green Assay)
This assay is a common method to measure the activity of NTPDases by quantifying the release of inorganic phosphate (B84403) from nucleotide hydrolysis.
Experimental Workflow:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 | Arab-German Young Academy [agya.info]
- 4. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Inhibitors for the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Benchmarking PSB-16131: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
PSB-16131 is a potent and selective antagonist of the P2Y12 receptor. This receptor is a key player in platelet activation and aggregation, making its inhibition a cornerstone of antithrombotic therapies. Beyond its role in hemostasis, emerging evidence highlights the involvement of the P2Y12 receptor in inflammatory processes. Platelet activation leads to the release of a host of pro-inflammatory molecules, and P2Y12 receptors are also expressed on immune cells, suggesting a direct role in modulating inflammatory responses.[1]
Dexamethasone is a potent synthetic glucocorticoid with well-established and broad-spectrum anti-inflammatory and immunosuppressive effects. It is widely used in the treatment of a variety of inflammatory and autoimmune conditions.
Indomethacin (B1671933) is a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades to treat pain and inflammation associated with conditions such as arthritis.[2][3]
Mechanism of Action
The anti-inflammatory mechanisms of these three compounds are distinct, targeting different pathways in the inflammatory cascade.
This compound: As a P2Y12 receptor antagonist, the anti-inflammatory action of this compound is primarily attributed to the inhibition of platelet activation. This blockade reduces the release of pro-inflammatory mediators from platelets, such as soluble CD40 ligand (sCD40L) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), which can activate leukocytes and endothelial cells. Furthermore, by preventing platelet-leukocyte aggregation, this compound can mitigate the amplification of the inflammatory response.[4]
Dexamethasone: Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5]
Indomethacin: Indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin (B15479496) production, indomethacin effectively reduces the cardinal signs of inflammation.
Data Presentation
Quantitative data on the anti-inflammatory potency of this compound is not available in direct comparative studies. The following tables summarize the available data for Dexamethasone and Indomethacin to provide a basis for understanding their relative potencies. It is important to note that IC50 values can vary significantly based on the experimental conditions, cell type, and stimulus used.
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | Target | Cell Type | Stimulus | IC50 |
| Dexamethasone | TNF-α | RAW 264.7 macrophages | LPS | ~1-10 nM |
| Indomethacin | IL-6 | Murine peritoneal macrophages | Pristane | Reduction observed at 1-10 µM |
Note: The IC50 values are approximate and collated from various sources for illustrative purposes. Experimental conditions should be carefully considered for direct comparison.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are representative protocols for key in vitro assays used to evaluate anti-inflammatory activity.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages
This assay is a standard method to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.
Objective: To determine the effect of a test compound on the production of TNF-α and IL-6 from LPS-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound, Dexamethasone, Indomethacin)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours). Include a negative control group without LPS stimulation.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound, Dexamethasone, and Indomethacin.
Experimental Workflow
Caption: A typical experimental workflow for an in vitro anti-inflammatory assay.
Conclusion
This compound, through its antagonism of the P2Y12 receptor, presents a targeted approach to mitigating inflammation, primarily by dampening platelet-mediated inflammatory responses. This mechanism is distinct from the broad immunosuppressive action of Dexamethasone and the prostaglandin synthesis inhibition of Indomethacin. While direct comparative data for this compound is currently lacking, its unique mechanism of action warrants further investigation as a potential therapeutic agent for inflammatory conditions where platelet activation plays a significant role. Future studies directly comparing the anti-inflammatory efficacy of this compound with established drugs like Dexamethasone and Indomethacin using standardized in vitro and in vivo models are essential to fully elucidate its therapeutic potential. This guide serves as a foundational resource to inform the design of such future comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of interleukin-6 in response to a chronic inflammatory stimulus in mice: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of interleukin 6 receptor decreased inflammatory cytokines and increased proteases in an experimental model of critical calvarial defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin sensitizes resistant transformed cells to macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of P2Y12 Receptor Antagonists: A Comparative Guide to PSB-0739 and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structure-activity relationship (SAR) of a series of non-nucleotide P2Y12 receptor antagonists, using PSB-0739 as a key example. The data presented is based on the findings from a seminal study in the Journal of Medicinal Chemistry, offering insights into the molecular determinants of high-affinity binding to this critical antiplatelet target.
The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a pivotal role in thrombosis. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) leads to a cascade of events culminating in platelet aggregation and the formation of blood clots. Consequently, antagonists of the P2Y12 receptor are crucial therapeutic agents for the prevention of cardiovascular events such as heart attacks and strokes. This guide focuses on a series of anthraquinone-based compounds, including the potent antagonist PSB-0739, to elucidate the structural modifications that influence their binding affinity to the human P2Y12 receptor.
Comparative Analysis of Binding Affinities
The following table summarizes the structure-activity relationship of PSB-0739 and its analogs. The data highlights how modifications to the anthraquinone (B42736) scaffold and its substituents impact the binding affinity (Ki) at the human P2Y12 receptor. The compounds are compared to the parent compound, Reactive Blue 2, a known but non-selective P2Y antagonist.
| Compound | Structure | R¹ | R² | R³ | Ki (nM) at human P2Y12 Receptor[1][2] |
| Reactive Blue 2 | Anthraquinone-triazine | - | - | - | 960 |
| PSB-0739 | 1-Amino-4-(phenylamino-anilino)-anthraquinone-2-sulfonate | H | SO₃H | H | 24.9 |
| PSB-0702 | 1-Amino-4-(phenylamino-anilino)-anthraquinone-2-sulfonate | H | COOH | H | 21.0 |
| Analog 1 | 1-Amino-4-(anilino)-anthraquinone-2-sulfonate | H | H | H | 1,200 |
| Analog 2 | 1-Amino-4-(4-sulfophenylamino)-anthraquinone-2-sulfonate | SO₃H | H | H | 330 |
| Analog 3 | 1-Amino-4-(3-sulfophenylamino)-anthraquinone-2-sulfonate | H | H | SO₃H | 180 |
| Analog 4 | 1-Amino-4-(4-carboxyphenylamino)-anthraquinone-2-sulfonate | COOH | H | H | 290 |
| Analog 5 | 1-Amino-4-(3-carboxyphenylamino)-anthraquinone-2-sulfonate | H | H | COOH | 150 |
Key Structure-Activity Relationship Insights:
-
The Phenylamino-Anilino Moiety is Crucial: The introduction of a second aniline (B41778) ring (phenylamino-anilino substitution at the 4-position) dramatically increases binding affinity compared to a single anilino substituent (compare PSB-0739 and Analog 1).
-
Position of the Acidic Group on the Aniline Ring Matters: An acidic group (sulfonate or carboxylate) on the meta-position of the terminal aniline ring (R²) leads to the most potent compounds (PSB-0739 and PSB-0702).[1][2] Substitution at the para-position (R¹) or ortho-position results in a significant loss of affinity.
-
Carboxylate vs. Sulfonate: A carboxylate group at the meta-position (PSB-0702) results in a slightly higher affinity than a sulfonate group (PSB-0739).[2]
-
The 2-Sulfonate Group on the Anthraquinone Core is Important: The presence of the sulfonate group at the 2-position of the anthraquinone scaffold is a common feature among the more potent analogs, suggesting its role in anchoring the ligand to the receptor.
Experimental Protocols
The binding affinities (Ki values) presented in this guide were determined using a radioligand binding assay. Below is a detailed description of the methodology.
Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the P2Y12 receptor.
Materials:
-
Receptor Source: Human blood platelet membranes.
-
Radioligand: [³H]PSB-0413 (a selective P2Y12 receptor antagonist radioligand).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: PSB-0739 and its analogs dissolved in an appropriate solvent.
-
Incubation Medium: Assay buffer containing the radioligand, platelet membranes, and varying concentrations of the test compound.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Human platelet membranes are prepared and suspended in the assay buffer.
-
Incubation: The platelet membranes are incubated with a fixed concentration of [³H]PSB-0413 and varying concentrations of the unlabeled test compounds. Non-specific binding is determined in the presence of a high concentration of a known P2Y12 antagonist.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Pathways and Processes
To further aid in the understanding of the context of this research, the following diagrams illustrate the P2Y12 receptor signaling pathway and the general workflow of the radioligand binding assay.
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by PSB-0739 Analogs.
Caption: Workflow of the Radioligand Binding Assay for P2Y12 Receptor Antagonists.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of PSB-16131
The proper disposal of the investigational compound PSB-16131 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents chemical contamination of the surrounding environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This precaution is essential to minimize the risk of accidental exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact with this compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the compound in powdered form to prevent inhalation. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in a manner that complies with all federal, state, and local environmental regulations.[1] Under no circumstances should this compound be disposed of down the drain or in the general trash.[1][2]
-
Collection : All waste containing this compound, including contaminated lab supplies, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[1][3] To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1][4]
-
Labeling : The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound". The label should also include the date of accumulation and the specific hazards associated with the compound, if known.[3]
-
Storage : Store the sealed waste container in a designated satellite accumulation area.[2] This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1] Ensure the container is stored with secondary containment to prevent spills from reaching drains.[5]
-
Disposal : Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[2] All hazardous waste must be disposed of through a certified hazardous waste management program.[6]
Emergency Procedures in Case of Accidental Release or Exposure
Immediate and appropriate action is necessary in the event of an accidental spill or exposure to mitigate potential harm.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[7][8] Remove any contaminated clothing and seek medical attention if irritation develops or persists.[7]
-
Eye Contact : Rinse the eyes thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[7] Immediate medical attention should be sought.[7]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and consult a physician.[1]
Spilled chemicals and any materials used for cleanup must be treated as hazardous waste and disposed of according to the procedures outlined above.[5][6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. ecologixsystems.com [ecologixsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Handling Protocol for Chemical Compound PSB-16131
Disclaimer: A specific Safety Data Sheet (SDS) for "PSB-16131" was not located in publicly available resources. The following guidance is a general framework for handling chemical compounds in a research setting. You must obtain the official SDS for this compound from the manufacturer or supplier before any handling, use, or disposal. The information in the official SDS supersedes the general guidance provided here.
Pre-Handling Checklist and Personal Protective Equipment (PPE)
Before working with any new chemical, it is imperative to consult its specific Safety Data Sheet (SDS). The SDS for this compound will provide detailed information on necessary personal protective equipment. Based on standard laboratory practices for handling novel compounds, the following PPE is generally recommended. Use the official SDS to confirm and complete this table.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield may be required if there is a significant splash hazard.[1] |
| Hands | Chemical-Resistant Gloves | The specific type of glove material (e.g., nitrile, neoprene) must be selected based on the chemical compatibility data in the SDS.[2] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully-buttoned lab coat is standard. A chemical-resistant apron may be necessary for larger quantities or splash risks.[1] |
| Respiratory | Fume Hood or Respirator | Work should be conducted in a certified chemical fume hood. If the SDS indicates significant inhalation risk, a respirator may be required.[3] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a standard workflow for handling a chemical agent in a laboratory. Adherence to these steps, in conjunction with the specific details from the this compound SDS, is crucial for maintaining a safe research environment.
Caption: General workflow for safely handling chemical compounds in a laboratory setting.
Disposal Plan
Chemical waste disposal is strictly regulated. The SDS for this compound will contain a "Disposal considerations" section with specific instructions.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and contaminated labware, should be considered hazardous waste. Segregate this waste into a designated, clearly labeled, and sealed container.
-
Consult Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Do Not Dispose in Sink or General Trash: Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and your EHS department.
By adhering to the specific guidance provided in the official Safety Data Sheet for this compound and following these general best practices, researchers can ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
